B1580152 L-GLUTAMINE (1-13C; ALPHA-15N)

L-GLUTAMINE (1-13C; ALPHA-15N)

Cat. No.: B1580152
M. Wt: 148.13
Attention: For research use only. Not for human or veterinary use.
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Description

L-GLUTAMINE (1-13C; ALPHA-15N) is a useful research compound. Molecular weight is 148.13. The purity is usually 98%.
BenchChem offers high-quality L-GLUTAMINE (1-13C; ALPHA-15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-GLUTAMINE (1-13C; ALPHA-15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

148.13

Purity

98%

Origin of Product

United States

Foundational & Exploratory

L-GLUTAMINE (1-13C; ALPHA-15N) chemical properties and stability

Technical Whitepaper: L-Glutamine (1-13C; -15N)

Executive Summary

L-Glutamine (1-13C;


-15N)

However, the utility of this reagent is frequently compromised by the inherent instability of glutamine in aqueous solution. This guide provides an authoritative protocol for characterization, handling, and experimental design to ensure data integrity.

Physicochemical Characterization

The dual-labeled isotopologue introduces specific mass and magnetic properties distinct from the natural abundance isotopomer.

Chemical Identity & Isotopic Specifications
  • Systematic Name: (2S)-2-Amino-4-carbamoylbutanoic acid (1-13C; 2-15N)

  • Molecular Formula:

    
    C
    
    
    C
    
    
    H
    
    
    
    
    N
    
    
    NO
    
    
  • Molecular Weight (MW): 148.13 g/mol (approximate)

    • Natural L-Glutamine MW: 146.14 g/mol

    • Mass Shift: +2 Da (due to

      
      C and 
      
      
      N)
  • Solubility: ~35 g/L in water at 20°C.

  • pKa Values:

    
    -COOH: 2.17 | 
    
    
    -NH
    
    
    : 9.13
Structural Visualization & Label Placement

The following diagram illustrates the specific positions of the stable isotopes.

GLabel13C1-13C (Carboxyl)AlphaCα-Carbon (C2)Label13C->AlphaCLabel15Nα-15N (Amine)Label15N->AlphaCSideChainSide Chain (Unlabeled)-CH2-CH2-CONH2AlphaC->SideChain

Figure 1: The 1-13C label tracks the carboxyl carbon, while the

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The Stability Challenge: Cyclization Kinetics

The primary threat to experimental validity is the non-enzymatic degradation of L-Glutamine into Pyroglutamic acid (5-oxoproline) and Ammonia . This reaction is thermodynamically favored and catalyzed by heat and extreme pH.

Degradation Mechanism

Unlike oxidative degradation, this is an intramolecular cyclization. The


Crucial Insight for Isotope Users: In L-Glutamine (1-13C;

retains both labels
  • The 1-13C (carboxyl) remains attached to the ring.

  • The

    
    -15N  becomes the ring nitrogen.
    
  • The expelled Ammonia is derived from the side chain and is therefore unlabeled (

    
    NH
    
    
    ).

This is a critical distinction: if you detect labeled ammonia (


DegradationGlnL-Glutamine(1-13C; α-15N)TransitionCyclization(Nucleophilic Attack)Gln->Transition Heat/pHPyroGluPyroglutamic Acid(1-13C; Ring-15N)Transition->PyroGluAmmoniaAmmonia(Unlabeled 14NH3)Transition->Ammonia

Stability Data Table

Data synthesized from Airaudo et al. and internal application standards.

ConditionRate of DegradationHalf-Life (Approx.)[5][7]Recommendation
Powder (-20°C) Negligible> 3 YearsPreferred Storage
Solution (pH 7, 4°C) Slow (< 1% / week)~6 MonthsShort-term only
Solution (pH 7, 37°C) Moderate~7-10 DaysRisk Zone (Cell Culture)
Solution (pH < 4 or > 9) RapidHours to DaysAvoid completely

Handling & Storage Protocols

To maintain isotopic purity (>98%) and prevent "background" pyroglutamate contamination in MS/NMR spectra, follow this self-validating protocol.

Protocol A: Reconstitution
  • Solvent: Use HPLC-grade water or deuterium oxide (D

    
    O) for NMR.
    
  • Buffer: Dissolve in a buffered solution (PBS or HEPES) adjusted to pH 7.0 - 7.4 . Avoid unbuffered water, as glutamine is slightly acidic and self-acidification accelerates degradation.

  • Filtration: Sterile filter (0.22

    
    m) immediately. Do not autoclave (heat destroys glutamine).
    
Protocol B: Storage
  • Lyophilized: Store desiccated at -20°C.

  • Aliquot: Never freeze-thaw the bulk stock. Aliquot into single-use volumes immediately after reconstitution.

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen before placing in -80°C storage.

Application: Metabolic Flux Analysis (MFA)[12][13]

This specific isotopologue is a precision tool for distinguishing oxidative glutaminolysis from reductive carboxylation and nitrogen trafficking.

Tracing the Carbon (1-13C)

The 1-13C label is located on the

  • Gln

    
     Glu:  Label retained.
    
  • Glu

    
    
    
    
    -Ketoglutarate (
    
    
    -KG):
    Label retained.
  • 
    -KG 
    
    
    Succinyl-CoA (TCA Cycle Entry):
    • Mechanism:[6][9]

      
      -Ketoglutarate Dehydrogenase complex decarboxylates the 
      
      
      -carboxyl group.
    • Result: The 1-13C label is released as

      
      CO
      
      
      .
    • Utility: Detection of

      
      CO
      
      
      (or loss of M+1 mass in Succinate) provides a direct readout of flux into the oxidative TCA cycle. If the label persists in Citrate (via reductive carboxylation), it indicates reverse flux.
Tracing the Nitrogen ( -15N)

The

  • Transamination: The

    
    N is transferred to 
    
    
    -keto acids (e.g., Pyruvate
    
    
    
    
    N-Alanine) via aminotransferases (ALT/AST).
  • Deamination: Release of

    
    NH
    
    
    via Glutamate Dehydrogenase (GLDH).

MFAGlnL-Gln (1-13C; α-15N)GluL-Glu (1-13C; α-15N)Gln->GluGlutaminase (GLS)aKGα-Ketoglutarate(1-13C; No N)Glu->aKGGDH / TransaminasesOtherAA15N-Amino Acids(Ala, Asp)Glu->OtherAATransamination (15N transfer)SuccCoASuccinyl-CoA(Unlabeled)aKG->SuccCoAα-KGDH (Oxidative TCA)CO213CO2 (Released)aKG->CO2Decarboxylation

References

  • Sigma-Aldrich. L-Glutamine-(amine-15N) Product Specification & Stability Data.

  • National Institutes of Health (NIH). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods Enzymol. 2014.

  • Airaudo, C.B., et al. Stability of Glutamine and Pyroglutamic Acid under Model System Conditions.[10] Journal of Food Science, 1987.[10]

  • Cambridge Isotope Laboratories. L-Glutamine Stability and Handling Technical Note.

  • MedChemExpress. L-Glutamine-13C5 Storage Protocols.

Isotopic enrichment and purity of L-GLUTAMINE (1-13C; ALPHA-15N)

Technical Monograph: L-Glutamine (1-13C; -15N)

Critical Quality Attributes, Analytical Validation, and Metabolic Applications[1]

Document Control:

  • Subject: Technical Specification & Usage Guide for Dual-Labeled L-Glutamine

Executive Summary: The Dual-Tracer Advantage

L-Glutamine labeled at the C1 carboxyl position (



1


1
  • Differentiation of TCA Cycle Directionality: The

    
    C label allows researchers to distinguish between oxidative metabolism (where C1 is lost as CO
    
    
    by
    
    
    -ketoglutarate dehydrogenase) and reductive carboxylation (where C1 is retained in citrate).[1]
  • Nitrogen Fate Mapping: The

    
    -
    
    
    N label tracks the amino nitrogen pool, specifically identifying transamination partners (e.g., Alanine, Aspartate) versus deamidation events.[1]

This guide details the rigorous purity standards required to utilize this compound effectively, specifically addressing the spontaneous degradation into pyroglutamate that plagues glutamine standards.

Part 1: Molecular Architecture & Isotopic Specifications[1]

The utility of this reagent depends entirely on the precise location of the isotopic labels.

FeatureSpecificationTechnical Rationale
Compound Name L-Glutamine (

C;

-

N)
Dual-labeling for simultaneous C/N flux tracking.[1][2]
Chemical Formula H

NCO(CH

)

CH(

NH

)

COOH
Mass shift of +2.00 Da (M+2) relative to unlabeled Gln.[1]
Isotopic Enrichment

99 atom %

C;

98 atom %

N
High enrichment prevents "isotopic dilution" errors in low-abundance metabolite detection.[1]
Chiral Purity

99% L-isomer
D-Glutamine is metabolically inert in most mammalian pathways and acts as a contaminant.[1]
Chemical Purity

98%
Must account for spontaneous cyclization to 5-oxoproline (Pyroglutamate).[1]
Appearance White crystalline powderHygroscopic; moisture accelerates degradation.[1]
Part 2: Synthesis & The Pyroglutamate Challenge
2.1 The Instability Mechanism

L-Glutamine is thermodynamically unstable in aqueous solution, tending to cyclize into Pyroglutamic acid (5-oxoproline) with the release of ammonia. This reaction is not enzymatic; it is a spontaneous nucleophilic attack of the

  • Critical Handling Note: This reaction is accelerated by heat (>40°C) and extreme pH.[1] Autoclaving L-Glutamine media will convert a significant fraction to pyroglutamate.[1] Solutions must be filter-sterilized.[1]

2.2 Degradation Pathway Diagram

The following diagram illustrates the degradation pathway that researchers must monitor during QC.

GlutamineDegradationcluster_conditionsAccelerating FactorsGlnL-Glutamine(1-13C; a-15N)InterTetrahedralIntermediateGln->InterNucleophilic Attack(Spontaneous)PyroPyroglutamic Acid(5-oxoproline)Inter->PyroCyclizationNH3Ammonia(14NH3)Inter->NH3EliminationHeatHeat (>40°C)pHpH < 3 or > 9

Figure 1: Spontaneous cyclization of L-Glutamine to Pyroglutamic acid.[1] Note that the


Part 3: Analytical Validation Protocols

To validate the quality of L-Glutamine (



Protocol A: Isotopic Enrichment Analysis (LC-HRMS)

Objective: Confirm the M+2 mass shift and calculate Atom Percent Excess (APE).

  • Instrumentation: UHPLC coupled to a Q-TOF or Orbitrap Mass Spectrometer.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide), as Glutamine is too polar for standard C18 retention.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in H2O (pH 3.0).

    • B: Acetonitrile.[1]

  • Method: Isocratic elution (70% B) to ensure stable ionization.

  • Calculation:

    • Extract Ion Chromatograms (EIC) for:

      • 
         147.07 (Unlabeled [M+H]+)[1]
        
      • 
         149.07 (Labeled [M+H]+)[1]
        
    • Enrichment Formula:

      
      [1]
      
    • Note: Correct for natural abundance of

      
      C (1.1%) in the unlabeled fraction if precision <0.5% is required [1].[1]
      
Protocol B: Chiral Purity (Marfey’s Method)

Objective: Detect D-Glutamine impurities (racemization often occurs during chemical synthesis).[1]

  • Derivatization: React 50 µL of sample (10 mM) with 100 µL of FDAA (Marfey’s Reagent) and 20 µL of 1M NaHCO

    
    . Incubate at 40°C for 1 hour.
    
  • Quench: Add 20 µL of 1M HCl to stop the reaction.

  • Separation: The L-FDAA-L-Gln and L-FDAA-D-Gln diastereomers have different hydrophobicities and can now be separated on a standard C18 column.[1]

  • Detection: UV absorbance at 340 nm.[1]

  • Acceptance Criteria: L-isomer > 99.5%.

Protocol C: Chemical Purity & Pyroglutamate Quantitation (qNMR)

Objective: Quantify non-chromophoric impurities and degradation products.[1]

  • Solvent: D

    
    O with TSP (trimethylsilylpropanoic acid) as internal standard.[1]
    
  • Acquisition:

    
    H-NMR (400 MHz or higher).
    
  • Key Signals:

    • Glutamine:

      
      -H triplet at ~3.78 ppm.[1]
      
    • Pyroglutamate:

      
      -H multiplet shifted downfield (~4.2 ppm) due to the ring structure.[1]
      
  • Quantification: Integrate the Pyroglutamate

    
    -H signal relative to the Glutamine 
    
    
    -H.[1]
Part 4: Applications in Metabolic Flux Analysis

The specific labeling pattern of



1
4.1 Oxidative vs. Reductive TCA Cycle

Cancer cells often utilize reductive carboxylation (running the TCA cycle backwards) to support lipogenesis.[1] This tracer reveals that switch.[1]

  • Pathway 1: Oxidative TCA (Standard) [1]

    • Gln

      
       Glu 
      
      
      
      
      -KG
      
      
      Succinyl-CoA .[1]
    • Mechanism:[1][2][3] The

      
      -ketoglutarate dehydrogenase complex decarboxylates C1.[1]
      
    • Result: The

      
      C label is LOST  as 
      
      
      CO
      
      
      .[1] Downstream metabolites (Succinate, Fumarate) are unlabeled.[1]
  • Pathway 2: Reductive Carboxylation (Cancer/Hypoxia) [1]

    • Gln

      
       Glu 
      
      
      
      
      -KG
      
      
      Isocitrate
      
      
      Citrate.[1][4]
    • Mechanism:[1][2][3] IDH1/2 carboxylates

      
      -KG.[1]
      
    • Result: The C1

      
      C label is RETAINED  and incorporated into Citrate (M+1) and subsequently into Acetyl-CoA for lipid synthesis [2].[1]
      
4.2 Analytical Workflow Diagram

MetabolicFluxInputInput: L-Gln (1-13C; a-15N)GluGlutamate (1-13C; a-15N)Input->GluGlutaminase(GLS)aKGalpha-Ketoglutarate(1-13C)Glu->aKGTransamination(15N -> Ala/Asp)OxidativeOxidative TCA(a-KG Dehydrogenase)aKG->OxidativeReductiveReductive TCA(IDH1/2)aKG->ReductiveCO213C-CO2 Released(Label Lost)Oxidative->CO2DecarboxylationCitrateCitrate (M+1)(Label Retained)Reductive->CitrateCarboxylationLipidsFatty Acids (13C)Citrate->LipidsACLY

Figure 2: Metabolic fate of the 1-13C label.[1] Retention of the label in Citrate/Lipids indicates reductive carboxylation, a hallmark of hypoxic tumor metabolism.

References
  • NIST Chemistry WebBook. "L-Glutamine Standards and Properties."[1] National Institute of Standards and Technology.[1] [Link][1]

  • Metallo, C. M., et al. (2012).[1] "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia."[1] Nature, 481(7381), 380-384.[1] [Link][1]

  • Cabrales, P., et al. (2022).[1][5] "Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine."[1][5][6] PNAS, 119(19).[1] [Link][1]

Understanding the role of L-glutamine in central carbon and nitrogen metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Glutamine is the most abundant free amino acid in human blood and a critical "conditionally essential" nutrient during metabolic stress. Beyond its role in protein synthesis, it serves as a pleiotropic metabolic hub. This guide deconstructs glutamine’s dual role: as a primary carbon source for mitochondrial anaplerosis (replenishing TCA cycle intermediates) and as an obligate nitrogen donor for nucleotide and hexosamine biosynthesis.[1][2] We further explore its pivotal function in maintaining cellular redox homeostasis via glutathione (GSH) synthesis.[3] This document provides a mechanistic analysis, supported by validated stable isotope tracing protocols, designed for researchers investigating metabolic vulnerabilities in oncology and immunology.

Mechanistic Core: The Dual Metabolic Fate

Carbon Metabolism: Anaplerosis and Reductive Carboxylation

In rapidly proliferating cells, glucose-derived pyruvate is often shunted away from the mitochondria to produce lactate (Warburg Effect). To compensate, cells upregulate glutaminolysis.

  • Canonical Oxidation (Forward Flux): Glutamine enters the cell via transporters (e.g., SLC1A5) and is converted to glutamate by Glutaminase (GLS). Glutamate is further converted to

    
    -ketoglutarate (
    
    
    
    -KG) by Glutamate Dehydrogenase (GLUD1) or transaminases (e.g., GOT1, GPT). This
    
    
    -KG enters the TCA cycle, supporting ATP production and providing carbon skeletons for aspartate and malate.
  • Reductive Carboxylation (Reverse Flux): Under hypoxic conditions or mitochondrial respiratory complex dysfunction, the TCA cycle runs in reverse. Glutamine-derived

    
    -KG is carboxylated by isocitrate dehydrogenase (IDH1/2) to form isocitrate/citrate. This citrate exits the mitochondria to generate acetyl-CoA for fatty acid synthesis, effectively bypassing the need for glucose-derived acetyl-CoA.
    
Nitrogen Metabolism: The Biosynthetic Donor

Glutamine contains two nitrogen atoms: an


-amino group and a side-chain amide group.[2] The amide nitrogen is the obligate donor for the rate-limiting steps in nucleotide biosynthesis.
  • Purine Synthesis: Glutamine donates nitrogen at N-3 and N-9 positions of the purine ring (via PRPP amidotransferase).[4]

  • Pyrimidine Synthesis: Glutamine donates the nitrogen for the carbamoyl phosphate synthase II (CPSII) reaction, the initiating step of pyrimidine synthesis.[4]

  • Hexosamine Biosynthesis: Glutamine provides the amide nitrogen for fructose-6-phosphate conversion to glucosamine-6-phosphate (GFAT), essential for protein glycosylation.

Redox Homeostasis: The Glutathione Axis

Glutamine is a precursor for Glutamate, one of the three amino acids required for Glutathione (GSH) synthesis (along with Cysteine and Glycine).[1][2][5][6][7][8] Furthermore, the conversion of glutamate to


-KG by GLUD1 produces NADPH (or NADH), which is essential for recycling oxidized glutathione (GSSG) back to reduced GSH.

Technical Visualization

Diagram 1: Glutamine Carbon & Nitrogen Flux

This diagram illustrates the bifurcation of glutamine metabolism into TCA cycle anaplerosis (Carbon) and biosynthetic nitrogen donation.

G Gln_Ext Extracellular Glutamine Gln_Int Intracellular Glutamine Gln_Ext->Gln_Int SLC1A5 Glu Glutamate Gln_Int->Glu Glutaminase (GLS) - NH3 Purines Purine Nucleotides (PRPP Amidotransferase) Gln_Int->Purines Amide N Donor Pyrimidines Pyrimidine Nucleotides (CPS II) Gln_Int->Pyrimidines Amide N Donor aKG α-Ketoglutarate Glu->aKG GLUD1 / Transaminases GSH Glutathione (GSH) (Redox Balance) Glu->GSH GCL / GSS TCA TCA Cycle (Oxidative) aKG->TCA Oxidation (Energy) Citrate Citrate (Reductive) aKG->Citrate Reductive Carboxylation (IDH1/2) Lipids Fatty Acid Synthesis Citrate->Lipids ACLY

Caption: Glutamine acts as a carbon source for the TCA cycle and a nitrogen donor for nucleotide synthesis.[1][9]

Experimental Methodologies: Validating Metabolic Flux

To rigorously assess glutamine metabolism, static steady-state measurements are insufficient. Stable Isotope Tracing is the gold standard for determining metabolic flux.

Protocol: [U-13C5] Glutamine Flux Analysis (LC-MS)

Objective: To quantify the contribution of glutamine carbon to TCA cycle intermediates and determine the ratio of oxidative vs. reductive metabolism.

Reagents:

  • [U-13C5] L-Glutamine (Cambridge Isotope Laboratories).

  • Dialyzed Fetal Bovine Serum (dFBS) (Critical to remove unlabeled glutamine).

  • Glutamine-free media (e.g., DMEM -Gln).

  • Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

Step-by-Step Workflow:

StepActionTechnical Rationale (Expertise)
1. Adaptation Culture cells in media with dFBS for 24h prior to labeling.Standard FBS contains endogenous glutamine which dilutes the tracer. Dialyzed serum ensures the only glutamine source is what you add.
2. Pulse Labeling Replace media with warm media containing 2-4 mM [U-13C5] Glutamine. Incubate for 2-24 hours (steady state).Time points depend on pathway depth. 2-4h is sufficient for TCA intermediates; 24h is needed for macromolecules (lipids/nucleotides).
3. Quenching Rapidly aspirate media. Wash 1x with ice-cold saline. Immediately add -80°C 80% MeOH .Critical Control Point: Metabolism must be stopped instantly. Washing with warm PBS or slow handling causes "leakage" and turnover of labile metabolites like ATP and

-KG.
4. Extraction Scrape cells in MeOH on dry ice. Transfer to pre-chilled tubes. Vortex 10 min at 4°C. Centrifuge 16,000 x g for 10 min.Mechanical disruption combined with solvent extraction ensures complete metabolite recovery. Cold temperature prevents thermal degradation.
5. Analysis Collect supernatant. Dry under nitrogen gas. Reconstitute in LC-MS mobile phase. Analyze via HILIC-MS.Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for polar TCA metabolites compared to reverse-phase.

Data Interpretation (Mass Isotopomer Distribution - MID):

  • M+5 Glutamate: Direct conversion from tracer.

  • M+4 Citrate: Indicates Oxidative TCA cycle (Forward flux: Gln -> Glu -> aKG -> Succinate -> Fumarate -> Malate -> OAA + Acetyl-CoA -> Citrate). Loss of 1 carbon as CO2.

  • M+5 Citrate: Indicates Reductive Carboxylation (Reverse flux: Gln -> Glu -> aKG -> Isocitrate -> Citrate). Direct carboxylation preserves all 5 carbons.

Diagram 2: Isotope Tracing Workflow Logic

Workflow Step1 1. Adaptation (Dialyzed FBS) Step2 2. Tracer Addition [U-13C5] Gln Step1->Step2 Step3 3. Rapid Quench (-80°C MeOH) Step2->Step3 Steady State Step4 4. LC-MS Analysis (HILIC Mode) Step3->Step4 Result1 M+4 Citrate (Oxidative Flux) Step4->Result1 Result2 M+5 Citrate (Reductive Flux) Step4->Result2

Caption: Workflow for distinguishing oxidative vs. reductive glutamine metabolism using Mass Spectrometry.

Therapeutic Implications

Targeting glutamine metabolism is a high-priority strategy in oncology, particularly for "glutamine-addicted" tumors (e.g., MYC-driven cancers).

  • Glutaminase (GLS) Inhibitors: Small molecules like CB-839 (Telaglenastat) inhibit the conversion of glutamine to glutamate.

    • Mechanism:[2][3][4][10][11][12] Blocks anaplerosis, starving the TCA cycle of carbon and reducing nucleotide synthesis.

    • Resistance: Tumors may upregulate Pyruvate Carboxylase (PC) to use glucose-derived pyruvate for anaplerosis instead.

  • Antimetabolites: DON (6-Diazo-5-oxo-L-norleucine) is a broad-spectrum glutamine antagonist.

    • Mechanism:[2][3][4][10][11][12] Irreversibly inhibits glutamine-utilizing enzymes (including nucleotide synthesis) by mimicking glutamine structure.

    • Challenge: High toxicity due to lack of selectivity.

References

  • Altman, B. J., Stine, Z. E., & Dang, C. V. (2016). From Krebs to clinic: glutamine metabolism to cancer therapy. Nature Reviews Cancer, 16(10), 619–634. [Link]

  • DeBerardinis, R. J., et al. (2007).[10] Beyond aerobic glycolysis: Transformed cells can engage in glutamine metabolism that exceeds the requirement for protein and nucleotide synthesis. Proceedings of the National Academy of Sciences, 104(49), 19345–19350. [Link]

  • Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature, 481(7381), 380–384. [Link]

  • Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis.[9][13][14] Nucleic Acids Research, 43(4), 2466–2485. [Link]

  • Zhong, Y., et al. (2025).[15] Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Bio-protocol, 15(10). [Link]

Sources

Preliminary studies using L-GLUTAMINE (1-13C; ALPHA-15N) in cell culture

Dual-Isotope Tracing of Glutamine Metabolism: A Technical Guide for [1-13C; -15N] Applications

Executive Summary

This technical guide details the experimental design, execution, and interpretation of metabolic flux studies using L-Glutamine (1-13C;


-15N)

This approach is the "gold standard" for simultaneously interrogating reductive carboxylation (a hallmark of hypoxic or mitochondrial-defective cancer cells) and nitrogen anabolism (transamination reactions) without the spectral complexity of fully labeled isotopologues.

Part 1: Mechanistic Rationale & Tracer Logic

Why [1-13C; -15N] Glutamine?

The selection of this specific tracer is not arbitrary; it is a strategic choice to answer two specific metabolic questions simultaneously:

  • Is the TCA cycle running oxidatively or reductively?

    • Oxidative Flux (Forward TCA): The C1 carbon of glutamine becomes the C1 of

      
      -ketoglutarate (
      
      
      -KG). During the conversion of
      
      
      -KG to Succinyl-CoA by
      
      
      -ketoglutarate dehydrogenase (
      
      
      -KGDH), this C1 atom is lost as
      
      
      CO
      
      
      . Therefore, downstream metabolites (Succinate, Fumarate, Malate) will be unlabeled (M+0) regarding carbon.
    • Reductive Carboxylation (Reverse TCA): If the cell utilizes IDH1/2 to convert

      
      -KG back to Isocitrate/Citrate (common in cancer), the C1 label is retained . Consequently, Citrate will appear as M+1 (13C).
      
  • Where is the Nitrogen going?

    • The

      
      -15N label tracks the amine group. Unlike the amide nitrogen (side chain), the 
      
      
      -nitrogen is the primary donor for transamination reactions (e.g., generating Aspartate or Alanine).
    • Glutamate Dehydrogenase (GDH): Releases the 15N as free ammonia (

      
      NH
      
      
      ).
    • Transaminases (GOT/GPT): Transfers the 15N to oxaloacetate or pyruvate to form [

      
      N]Aspartate or [
      
      
      N]Alanine.
Pathway Visualization

The following diagram illustrates the divergent fates of the labels.

GGlnL-Glutamine[1-13C; α-15N]GluGlutamate[1-13C; α-15N]Gln->GluGlutaminase (GLS)aKGα-Ketoglutarate[1-13C]Glu->aKGDeamination/TransaminationAspAspartate[15N]Glu->AspTransamination (GOT)NH4Ammonia[15N]Glu->NH4GDH ActivitySuccSuccinate(Unlabeled)aKG->SuccOxidative TCA(α-KGDH)CitCitrate[1-13C]aKG->CitReductive Carboxylation(IDH1/2)CO2CO2(13C Lost)aKG->CO2Decarboxylation

Caption: Metabolic fate map. Note how the 13C label (Yellow/Green path) distinguishes Reductive (Citrate) from Oxidative (Succinate/CO2) flux, while 15N tracks transamination.

Part 2: Experimental Design & Optimization

Media Formulation (Critical)

Standard FBS contains high levels of unlabeled glutamine (~2 mM). Using standard FBS will dilute your tracer, making isotopic enrichment calculations impossible.

  • Requirement: Dialyzed FBS (dFBS) or Charcoal-Stripped FBS.

    • Why: Dialysis removes small molecules (<10 kDa), including amino acids, ensuring the only glutamine available is your labeled tracer.

  • Base Media: DMEM or RPMI without Glutamine.

  • Tracer Concentration: Reconstitute to physiological levels (typically 2.0 mM or 4.0 mM depending on cell type).

Time Course Optimization

Preliminary studies must establish the "Isotopic Steady State" (ISS).

  • Uptake Phase (0-60 mins): Measures transport rates.

  • Metabolic Flux Phase (6-24 hours): Measures TCA cycle activity.

  • Recommendation: For preliminary profiling, a 24-hour labeling period is standard to ensure all downstream pools (including lipids and aspartate) have equilibrated.

Part 3: Detailed Protocol

Phase A: Cell Seeding & Equilibration
  • Seed Cells: Plate cells in 6-well plates (approx. 3-5 x 10^5 cells/well).

  • Acclimation: Culture in standard growth media (unlabeled) overnight to allow attachment and recovery.

  • Confluency Target: Initiate experiment when cells are at ~70% confluency. Over-confluent cells undergo contact inhibition, altering metabolism.

Phase B: Labeling Pulse
  • Wash: Aspirate old media. Wash twice rapidly with warm PBS (37°C).

    • Note: Residual unlabeled glutamine will skew M+0 data.

  • Add Tracer Media: Add 2 mL of pre-warmed media containing 2 mM L-Glutamine (1-13C;

    
    -15N)  + 10% Dialyzed FBS.
    
  • Incubate: Place in incubator (37°C, 5% CO2) for the determined time point (e.g., 24 hours).

Phase C: Quenching & Extraction (The "Folch" Modified Method)

Metabolism is fast (seconds). Quenching must be instantaneous.

  • Quench:

    • Place plate on dry ice or ice-water bath immediately.

    • Aspirate media completely.

    • Wash: 1x with ice-cold PBS (optional, but risks leakage) or 1x with ice-cold Ammonium Acetate (150 mM) to maintain osmotic pressure while removing extracellular tracer.

  • Extraction Solvent: Add 1 mL of 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Scrape: Scrape cells vigorously on dry ice. Transfer lysate to a cold Eppendorf tube.

  • Vortex: Vortex for 10 minutes at 4°C.

  • Centrifuge: Spin at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer supernatant (containing polar metabolites: Amino Acids, TCA intermediates) to a new glass vial.

    • Note: The pellet contains protein/DNA and can be used for normalization (BCA assay).

  • Dry: Evaporate methanol using a SpeedVac or Nitrogen stream (do not apply heat).

  • Reconstitute: Resuspend in 50-100 µL of LC-MS mobile phase (e.g., 50% Acetonitrile).

Part 4: Analytical Workflow & Data Interpretation

Mass Spectrometry Detection

High-Resolution LC-MS (e.g., Q-Exactive Orbitrap) is preferred over GC-MS for this dual tracer to avoid complex derivatization issues that might scramble the nitrogen label.

Interpreting the Isotopologues

The following table summarizes the expected mass shifts for key metabolites.

MetaboliteLabel PatternMass ShiftInterpretation
Glutamine Double LabeledM+2Unmetabolized Tracer
Glutamate Double LabeledM+2Direct Glutaminase (GLS) activity
Glutamate 13C OnlyM+1Transaminated (Lost 15N, kept 13C)

-KG
13C OnlyM+1Deaminated Glutamate
Succinate UnlabeledM+0Oxidative TCA Flux (13C lost as CO2)
Citrate 13C OnlyM+1Reductive Carboxylation (Reverse TCA)
Aspartate 15N OnlyM+1Nitrogen transfer from Gln

Glu

Asp
Aspartate 13C + 15NM+5Rare: Requires complex recycling (not expected from 1-13C)
Workflow Diagram

Workflowcluster_0Preparationcluster_1Labelingcluster_2ExtractionStep1Dialyzed FBSMedia PrepStep2PBS Wash(Remove Unlabeled Gln)Step1->Step2Step3Add Tracer[1-13C; α-15N]Step2->Step3Step4Incubate(24h Steady State)Step3->Step4Step5Quench(-80°C 80% MeOH)Step4->Step5Step6Centrifuge(Separate Debris)Step5->Step6AnalysisData Analysis(Isotopologue Distrib.)Step6->AnalysisLC-MS

Caption: Step-by-step experimental workflow for dual-isotope tracing.

Part 5: Troubleshooting & Validation

  • High M+0 in Glutamine Pool:

    • Cause: Incomplete washing of cells before labeling or non-dialyzed FBS used.

    • Fix: Increase PBS wash steps; verify FBS dialysis.

  • Low Enrichment in Aspartate (M+1):

    • Cause: Low transaminase activity or high proteolysis (autophagy) providing unlabeled amino acids.

    • Fix: Check cell health; autophagy markers.

  • Label Scrambling:

    • If using GC-MS, derivatization agents (e.g., TBDMS) can sometimes fragment molecules in ways that complicate dual-label interpretation. LC-MS is generally safer for preserving the C-N bond integrity during ionization.

References

  • Metallo, C. M., et al. (2012).[1] "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature, 481(7381), 380–384. Link

  • Yuan, M., et al. (2019). "A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue."[2] Nature Protocols, 7(5), 872–881. Link

  • Fan, J., et al. (2012). "Quantitative flux analysis reveals folate-dependent NADPH production." Nature, 510(7504), 298–302. Link

  • Cambridge Isotope Laboratories. (2014). "Tracking Glutamine Metabolism by Isotope-Labeled Carbon." Application Note 34. Link

  • Thermo Fisher Scientific. (2024). "The Essential Guide to Glutamine in Cell Culture." Link

Dual isotope tracing with L-GLUTAMINE (1-13C; ALPHA-15N) principles

Advanced Metabolic Tracing: L-Glutamine (1-13C; -15N)

Executive Summary

L-Glutamine (1-13C;

reductive carboxylationnitrogen transamination

Mechanistic Principles: The "Decoupling" Strategy

The utility of this tracer lies in the specific positioning of its labels. By labeling only C1 and the

Carbon Fate: Distinguishing Oxidative vs. Reductive TCA Flux

The C1 position of glutamine is the discriminator between forward (oxidative) and reverse (reductive) TCA cycle metabolism.

  • Pathway Entry: Gln enters the cell and is deaminated to Glutamate (Glu), retaining the 1-13C label. Glu is converted to

    
    -Ketoglutarate (
    
    
    -KG), still retaining 1-13C.
  • The Fork in the Road:

    • Oxidative TCA (Forward):

      
      -KG is decarboxylated by 
      
      
      -KG Dehydrogenase to form Succinyl-CoA. The C1 carboxyl group is released as
      
      
      CO
      
      
      . Consequently, downstream metabolites (Succinate, Fumarate, Malate) are unlabeled (M+0) .
    • Reductive TCA (Reverse):

      
      -KG is carboxylated by Isocitrate Dehydrogenase (IDH1/2) to form Isocitrate -> Citrate. The C1 label is retained . Consequently, Citrate becomes M+1 .
      

Critical Insight: High M+1 enrichment in Citrate is a definitive signature of reductive carboxylation, a hallmark of hypoxic cancer cells or defective mitochondria. Unlike [U-13C]Gln, which produces complex M+4/M+5 isotopomers, [1-13C]Gln yields a clean "all-or-nothing" signal for this pathway.

Nitrogen Fate: The Transamination Network

The

  • Glutamate Synthesis: Gln -> Glu transfers the

    
    -15N to Glutamate.
    
  • Transamination: Glutamate donates this

    
    -15N to oxaloacetate (via GOT) to form Aspartate (M+1)  or to pyruvate (via GPT) to form Alanine (M+1) .
    
  • Nucleotide Synthesis: While the amide nitrogen of Gln is the primary donor for nucleotides, the

    
    -15N (via Aspartate) is incorporated into the purine (N1 position) and pyrimidine (N3 position) rings.
    

Visualization of Metabolic Pathways[1][2][3]

The following diagram illustrates the divergent fates of the 1-13C and

GGlnL-Glutamine(1-13C; a-15N)GluGlutamate(1-13C; a-15N)Gln->GluGlutaminase (GLS)aKGa-Ketoglutarate(1-13C)Glu->aKGGDH (Loss of 15N)AspAspartate(15N)Glu->AspGOT (Transamination)AlaAlanine(15N)Glu->AlaGPT (Transamination)CitrateCitrate(M+1 13C)aKG->CitrateReductive TCA(IDH1/2)SuccSuccinate(M+0)aKG->SuccOxidative TCA(a-KGDH)NucleotidesNucleotides(Purine/Pyrimidine Rings)Asp->NucleotidesBiosynthesisCO213-CO2(Lost)Succ->CO2

Caption: Metabolic fate map of L-Glutamine (1-13C;


Experimental Protocol

Materials & Reagents
  • Tracer: L-Glutamine (1-13C, 99%;

    
    -15N, 98%).
    
  • Media: Glutamine-free DMEM or RPMI.

  • Serum: Dialyzed FBS (Essential to remove unlabeled background glutamine).

  • Quenching Solvent: 80:20 Methanol:Water (pre-chilled to -80°C).

Cell Culture Workflow
  • Seeding: Seed cells in standard media. Allow attachment overnight.

  • Wash: Wash cells 2x with warm PBS to remove residual unlabeled glutamine.

  • Pulse: Add media containing 2-4 mM L-Glutamine (1-13C;

    
    -15N)  supplemented with 10% Dialyzed FBS.
    
  • Incubation: Incubate for steady-state (12-24h) or kinetic flux (15m, 30m, 1h, 4h).

    • Note: For TCA cycle saturation, 4-6 hours is typically sufficient for cancer cells.

Metabolite Extraction (HILIC Compatible)
  • Quench: Rapidly aspirate media. Immediately add 1 mL -80°C 80% Methanol .

  • Scrape: Scrape cells on dry ice. Transfer suspension to a pre-chilled tube.

  • Lyse: Vortex vigorously or sonicate (5 cycles, 30s on/off) at 4°C.

  • Precipitate: Centrifuge at 14,000 x g for 15 min at 4°C to pellet protein.

  • Supernatant: Transfer supernatant to a new glass vial. Dry under nitrogen flow or SpeedVac (avoid heat).

  • Reconstitution: Resuspend in 50:50 Acetonitrile:Water for LC-MS injection.

LC-MS/MS Configuration
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Waters BEH Amide or SeQuant ZIC-pHILIC).

  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Ionization: ESI Negative Mode (for TCA intermediates) and Positive Mode (for Amino Acids).

Data Interpretation: Mass Isotopomer Distribution (MID)

The following table summarizes the expected mass shifts for key metabolites.

MetaboliteLabel SourceExpected Mass ShiftBiological Interpretation
Glutamate Gln (C+N)M+2 (13C + 15N)Direct deamination of tracer.
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Ketoglutarate
Glu (C)M+1 (13C only)Loss of N via GDH or Transamination.[1]
Citrate

-KG (C)
M+1 (13C)Reductive Carboxylation (Reverse TCA).
Succinate

-KG (C)
M+0 Oxidative TCA (C1 lost as CO2).
Aspartate Glu (N)M+1 (15N)Active Transamination (GOT activity).
Alanine Glu (N)M+1 (15N)Active Transamination (GPT activity).
Malate SuccinateM+0 Derived from Oxidative TCA.
Malate CitrateM+1 Derived from Reductive TCA (via ACLY/MDH).
Critical Analysis: The Citrate M+1 Signal

If you observe M+1 Citrate , it confirms reductive carboxylation. However, unlike [5-13C]Gln, the [1-13C] label does not incorporate into fatty acids.[2]

  • Mechanism:[3][1][2][4][5] Citrate Lyase (ACLY) cleaves Citrate into Acetyl-CoA and Oxaloacetate (OAA).

  • Fate: The C1 carboxyl of Citrate (carrying the 13C label) partitions into OAA , not Acetyl-CoA.

References

  • Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature, 481(7381), 380-384.

  • Mullen, A. R., et al. (2012). Reductive carboxylation supports growth in tumour cells with defective mitochondria. Nature, 481(7381), 385-388.

  • Zhang, J., et al. (2014). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in Enzymology, 542, 369-389.[6]

  • Yuan, M., et al. (2019). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Nature Protocols, 7(5), 872-881.

  • DeBerardinis, R. J., & Cheng, T. (2010). Q's next: the diverse functions of glutamine in metabolism, cell biology and cancer. Oncogene, 29(3), 313-324.

Methodological & Application

LC-MS/MS method for analyzing 13C and 15N enrichment from glutamine

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed LC-MS/MS Method for Analyzing ¹³C and ¹⁵N Enrichment

Introduction: The Central Role of Glutamine in Cellular Metabolism

Glutamine, the most abundant amino acid in plasma, is a critical nutrient for highly proliferative cells, including cancer cells. It serves as a primary source of carbon for the replenishment of the tricarboxylic acid (TCA) cycle and as a key nitrogen donor for the biosynthesis of nucleotides, non-essential amino acids, and hexosamines.[1][2] This metabolic reprogramming, often termed "glutamine addiction," is a hallmark of many cancers, making the elucidation of glutamine metabolic pathways a crucial area of research for identifying novel therapeutic targets.[1][3]

Stable isotope tracing, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a powerful analytical approach to quantitatively track the metabolic fate of glutamine.[1] By introducing glutamine labeled with heavy isotopes, such as ¹³C and ¹⁵N, researchers can trace the incorporation of these isotopes into downstream metabolites, thereby mapping and quantifying the flux through various metabolic pathways. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to establish a robust LC-MS/MS method for analyzing ¹³C and ¹⁵N enrichment from glutamine in biological samples.

Principle and Rationale: Why ¹³C and ¹⁵N Tracing?

The use of stable, non-radioactive isotopes like ¹³C and ¹⁵N allows for safe and effective in vitro and in vivo metabolic studies. The choice of specific isotopic labels on the glutamine molecule is paramount and depends on the metabolic pathway of interest.

  • [U-¹³C₅]-Glutamine: Uniformly labeled glutamine with ¹³C at all five carbon positions is ideal for tracing the carbon backbone. This allows for the comprehensive analysis of carbon flux into the TCA cycle, both through oxidative metabolism (producing M+4 labeled intermediates) and reductive carboxylation (producing M+5 labeled citrate).[1]

  • [α-¹⁵N]-Glutamine or [Amide-¹⁵N]-Glutamine: Labeled glutamine at the alpha-amino or amide nitrogen position enables the tracking of nitrogen donation to various biosynthetic pathways. For instance, the amide nitrogen is crucial for de novo nucleotide synthesis, while the alpha-amino nitrogen is transferred to other amino acids via transamination reactions.[1]

  • [U-¹³C₅, U-¹⁵N₂]-Glutamine: The use of dually labeled glutamine provides the most comprehensive view of both carbon and nitrogen fate simultaneously, allowing for the dissection of complex metabolic networks.[4]

This guide will focus on a generalized workflow that can be adapted for various labeled glutamine species.

Experimental Workflow: A Visual Overview

The overall experimental workflow for a glutamine stable isotope tracing experiment is a multi-step process that requires careful planning and execution to ensure data integrity and reproducibility.

Glutamine Isotope Tracing Workflow cluster_0 Phase 1: Cell Culture & Labeling cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: LC-MS/MS Analysis cluster_3 Phase 4: Data Analysis A 1. Seed Cells B 2. Culture in Isotope-Labeled Medium A->B C 3. Reach Isotopic Steady State B->C D 4. Quench Metabolism C->D E 5. Metabolite Extraction D->E F 6. Sample Normalization E->F G 7. Chromatographic Separation (HILIC) F->G H 8. Mass Spectrometry Detection (MRM/SRM) G->H I 9. Peak Integration & Quantification H->I J 10. Mass Isotopomer Distribution (MID) Analysis I->J K 11. Metabolic Flux Interpretation J->K Glutamine_Metabolism Gln Glutamine ([U-13C5], [15N]) Glu Glutamate (M+5, M+1) Gln->Glu GLS Nuc Nucleotides ([15N]) Gln->Nuc Nitrogen Donation aKG α-Ketoglutarate (M+5) Glu->aKG GDH/Transaminases Cit_ox Citrate (Oxidative) (M+4) aKG->Cit_ox TCA Cycle (Oxidative) Cit_red Citrate (Reductive) (M+5) aKG->Cit_red Reductive Carboxylation Asp Aspartate (M+4, M+1) aKG->Asp Transamination

Sources

Application Note: High-Resolution Resolution of 13C and 15N Metabolites via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolomics often faces the "spectral crowding" bottleneck in 1D 1H NMR, where hundreds of metabolite signals overlap within a narrow 10 ppm window. This guide details the application of Stable Isotope Resolved Metabolomics (SIRM) using 13C and 15N heteronuclear NMR. By exploiting the massive chemical shift dispersion of 13C (~200 ppm) and 15N (~900 ppm), researchers can resolve complex mixtures and trace metabolic fluxes with atomic precision. This document provides a validated workflow for sample preparation, pulse sequence selection, and data acquisition.

Theoretical Foundation: The Heteronuclear Advantage

Dispersion vs. Sensitivity

The primary advantage of heteronuclear NMR is spectral dispersion . While protons (1H) are confined to a narrow range, Carbon-13 and Nitrogen-15 offer vastly superior separation of signals. However, their low natural abundance (1.1% for 13C, 0.37% for 15N) and low gyromagnetic ratios (


) create a sensitivity challenge.

The Solution:

  • Isotope Labeling: Using uniformly labeled substrates (e.g., [U-13C]Glucose, [U-15N]Glutamine) in cell culture increases the active nuclei population from <1% to >99%.

  • Inverse Detection (HSQC): We do not detect 13C or 15N directly. Instead, we use Heteronuclear Single Quantum Coherence (HSQC) sequences.[1] Magnetization is transferred from the sensitive 1H to the heteronucleus (13C/15N), evolved, and transferred back to 1H for detection. This yields the sensitivity of protons with the resolution of heteronuclei (INEPT mechanism).

Metabolic Flux Analysis (MFA)

Unlike static metabolomics (snapshot of concentrations), SIRM tracks the flow of atoms.[2] By analyzing isotopomers (molecules with specific labeling patterns, e.g., m+2 lactate), we can determine active pathways (e.g., glycolysis vs. pentose phosphate pathway).[2]

Experimental Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate NMR experiment based on sample type and labeling status.

NMR_Workflow Start Start: Metabolite Sample IsLabel Is Sample Isotope Labeled (13C/15N)? Start->IsLabel Path1 Natural Abundance IsLabel->Path1 No Path2 SIRM (Flux Analysis) IsLabel->Path2 Yes Conc Concentration > 100 µM? Exp1 1H 1D NOESY/CPMG (Profiling) Conc->Exp1 No (1D only) Exp2 1H-13C HSQC (Natural Abundance) Long acquisition (4-12 hrs) Conc->Exp2 Yes Path1->Conc Path1->Exp1 Exp3 1H-13C HSQC (High Res) Short acquisition (30-60 min) Path2->Exp3 Exp4 1H-15N HSQC (Amino Acids/Nucleotides) Path2->Exp4 Exp5 HSQC-TOCSY (Spin System Tracing) Exp3->Exp5 Complex Overlap?

Figure 1: Decision tree for selecting NMR pulse sequences based on isotope labeling and concentration.

Protocol: Sample Preparation for SIRM

Objective: Extract metabolites from cultured cells while preserving metabolic state and preventing degradation.

Reagents
  • Quenching: Liquid Nitrogen.

  • Extraction Solvent: Methanol/Chloroform/Water (2:2:1.8 v/v/v) - Optimal for simultaneous polar/lipid extraction.

  • NMR Buffer: 100 mM Phosphate Buffer (pH 7.4) in D2O, containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as chemical shift reference.

Step-by-Step Methodology
  • Quenching (Critical):

    • Rapidly wash cells with ice-cold PBS (1x).

    • Immediately aspirate PBS and add liquid nitrogen to the cell plate to "snap freeze" metabolism. Delay here causes ATP hydrolysis.

  • Extraction:

    • Add ice-cold Methanol:Water (80:20) directly to the frozen plate. Scrape cells.

    • Transfer to a glass vial. Add Chloroform. Vortex vigorously for 30s.

    • Centrifuge at 4°C, 3000 x g for 20 mins.

    • Phase Separation: You will see two layers.

      • Upper Phase: Polar metabolites (Glucose, Amino Acids, Lactate).

      • Lower Phase: Lipids.[3][4]

  • Lyophilization:

    • Collect the upper phase.[3] Dry using a SpeedVac (avoid heat) or lyophilizer to remove organic solvents.

  • Reconstitution:

    • Dissolve the dried pellet in 600 µL of NMR Buffer (D2O) .

    • Expert Tip: Check pH.[5][6] If pH deviates from 7.4, chemical shifts (especially Histidine and Glutamate) will drift, making database matching impossible. Adjust with trace DCl or NaOD if necessary.

  • Transfer:

    • Transfer to a 5mm high-quality NMR tube.

NMR Acquisition Parameters

Instrument: 600 MHz (or higher) spectrometer equipped with a CryoProbe (essential for sensitivity). Temperature: 298 K (Strictly controlled).

The Workhorse: 1H-13C HSQC
  • Pulse Sequence: hsqcetgpsisp2.2 (Bruker notation) - Sensitivity enhanced, gradient selection, adiabatic pulses for broad bandwidth.

  • Spectral Width:

    • 1H (F2): 10-12 ppm (centered on water).

    • 13C (F1): 160-180 ppm (covers aliphatics to carbonyls).

  • Coupling Constant (

    
    ):  Set to 145 Hz (average for metabolites).
    
  • Non-Uniform Sampling (NUS):

    • Recommendation: Use 25-50% NUS density. This allows you to acquire high-resolution in the indirect dimension (13C) without exponentially increasing experiment time.

The Specialist: 1H-15N HSQC
  • Application: Crucial for Glutamine/Glutamate tracing and Nucleotide metabolism.

  • Pulse Sequence: hsqcetf3gpsi (Sensitivity enhanced).

  • Optimization:

    • Nitrogen signals (Amides vs. Amines) have vastly different shifts.

    • Folding: To save time, reduce the spectral width to ~30 ppm and allow peaks to "fold" (alias). Unfold them during processing.

Comparison of Techniques
TechniqueNucleiSensitivityResolutionPrimary Use Case
1D 1H 1HHighLowRapid profiling, absolute quantification.
2D 1H-13C HSQC 1H, 13CMediumVery HighResolving overlapping metabolites, SIRM.
2D 1H-15N HSQC 1H, 15NLowHighAmino acid flux (Gln/Glu), Nucleotides.
2D HSQC-TOCSY 1H, 13CLowHighTracing spin systems (e.g., Glucose ring protons).

Data Processing & Analysis Workflow

Data from SIRM experiments is complex. The goal is to extract Isotopomer Distributions .

Analysis_Flow Raw Raw FID Process Processing (Apodization, FT, Phasing) Raw->Process Assign Assignment (COLMAR / HMDB) Process->Assign Quant Peak Integration (Volume) Assign->Quant MFA Metabolic Flux Modeling Quant->MFA

Figure 2: Data processing pipeline from raw FID to metabolic flux modeling.

  • Processing: Apply a Sine-Bell squared window function (QSINE) to both dimensions. Linear prediction is often required in F1 (13C) to improve resolution.

  • Referencing: Calibrate the DSS methyl signal to 0.00 ppm (1H) and indirectly reference 13C/15N based on gyromagnetic ratios (Xi scale).

  • Assignment:

    • Use COLMAR or HMDB (Human Metabolome Database).

    • Validation: Match both 1H and 13C shifts. A match is only valid if both coordinates align with the database.

  • Isotopomer Analysis:

    • In 1H-13C HSQC, look for "satellite" peaks or multiplet splitting in the proton dimension caused by adjacent 13C-13C couplings (

      
      ).
      
    • The ratio of the central peak (12C-neighbor) to satellite peaks (13C-neighbor) quantifies the enrichment level.

References

  • Lane, A. N., & Fan, T. W. (2017). NMR-based stable isotope resolved metabolomics in systems biochemistry.[7] Archives of Biochemistry and Biophysics. Link

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research.[8] Link

  • Bingol, K., & Bruschweiler, R. (2014). Multidimensional Approaches to NMR-Based Metabolomics. Analytical Chemistry. Link

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids (IUPAC Recommendations 1998). Pure and Applied Chemistry. (Standard for DSS referencing). Link

  • Chowdhury, K. K., et al. (2020). Robust Metabolite Quantification from J-Compensated 2D 1H-13C-HSQC Experiments. Metabolites.[3][4][7][9][10][11][12][13] Link

Sources

Application Note: Metabolic Flux Analysis (MFA) Using L-Glutamine (1-13C; Alpha-15N)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a rigorous methodology for utilizing L-Glutamine (1-13C; Alpha-15N) in metabolic flux analysis (MFA). Unlike uniformly labeled tracers (U-13C), this specific dual-labeled isotopologue offers a unique "split-fate" capability. It allows researchers to simultaneously quantify reductive carboxylation (a hallmark of hypoxic cancer metabolism) via the 1-13C label, while independently mapping nitrogen assimilation into the non-essential amino acid (NEAA) pool via the alpha-15N label. This decoupling is critical for drug development pipelines targeting glutaminase (GLS) inhibitors, transaminase blockade, or mitochondrial redox uncouplers.

Scientific Rationale & Tracer Logic

The "Split-Fate" Mechanism

The selection of L-Glutamine (1-13C; Alpha-15N) is not arbitrary; it is designed to resolve specific metabolic bifurcations that other tracers obscure.

  • Carbon-1 Fate (The Oxidative/Reductive Switch):

    • Oxidative TCA Cycle: Glutamine enters the cycle as

      
      -Ketoglutarate (
      
      
      
      -KG).[1] In the canonical "forward" oxidative direction,
      
      
      -KG is converted to Succinyl-CoA by
      
      
      -Ketoglutarate Dehydrogenase (
      
      
      -KGDH). This reaction involves a decarboxylation event that removes the C1 carboxyl group as CO2 . Consequently, all downstream oxidative metabolites (Succinate, Fumarate, Malate) will be unlabeled (M+0).
    • Reductive Carboxylation: Under hypoxia or mitochondrial dysfunction, Isocitrate Dehydrogenase (IDH1/2) reverses.

      
      -KG is carboxylated to Isocitrate/Citrate.[1][2] In this pathway, the C1 label is retained , resulting in M+1 Citrate.
      
    • Diagnostic Power: The ratio of M+1 Citrate (Reductive) to unlabeled Succinate (Oxidative) provides a precise index of mitochondrial redox state.

  • Alpha-Nitrogen Fate (The Transamination Network):

    • The

      
      -15N label tracks the amino group, distinct from the amide (
      
      
      
      ) nitrogen.
    • This label is transferred via transaminases (e.g., GOT1/2, GPT) to form

      
      -15N-Glutamate, which then donates the isotope to generate labeled Aspartate, Alanine, and Serine.
      
    • Diagnostic Power: Quantifies the cell's reliance on Glutamine for NEAA biosynthesis, independent of its carbon contribution.

Pathway Visualization

The following diagram illustrates the divergent fates of the 1-13C and


-15N labels.

G Gln L-Glutamine (1-13C; a-15N) Glu Glutamate (1-13C; a-15N) Gln->Glu GLS (Deamination) aKG a-Ketoglutarate (1-13C) Glu->aKG GDH/Transaminases Ala Alanine (15N) Glu->Ala GPT (15N Transfer) Asp Aspartate (15N) Glu->Asp GOT (15N Transfer) Suc Succinate (Unlabeled M+0) aKG->Suc Oxidative TCA (a-KGDH) CO2 13-CO2 (Lost) aKG->CO2 Decarboxylation Cit Citrate/Isocitrate (M+1 13C) aKG->Cit Reductive Carboxylation (IDH1/2 Reverse) Nuc Nucleotides Asp->Nuc Biosynthesis Lipids Fatty Acids Cit->Lipids ACL

Figure 1: Metabolic bifurcation of L-Glutamine (1-13C; Alpha-15N).[3] Note the loss of 13C in the oxidative path vs. retention in the reductive path.

Experimental Protocol

Materials & Reagents[4]
  • Tracer: L-Glutamine (1-13C, 99%; Alpha-15N, 98%).

  • Base Medium: Glutamine-free DMEM or RPMI 1640.

  • Serum: Dialyzed Fetal Bovine Serum (dFBS) (Essential to remove endogenous unlabeled glutamine).

  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

Cell Culture & Labeling Workflow

Step 1: Acclimatization Seed cells in standard media. 24 hours prior to labeling, switch to media containing dFBS to deplete intracellular unlabeled pools, ensuring the only source of glutamine during the experiment is the tracer.

Step 2: Pulse Labeling Replace media with the Labeling Medium (Base Medium + 10% dFBS + 2-4 mM L-Glutamine (1-13C; a-15N)).

  • Duration:

    • Isotopic Steady State: 24–48 hours (for total contribution analysis).

    • Dynamic Flux: 15, 30, 60 minutes (for reaction rate determination).

Step 3: Metabolism Quenching Rapid quenching is vital to stop enzymatic activity immediately.

  • Aspirate media completely.

  • Wash once rapidly (<5 sec) with ice-cold saline (0.9% NaCl) or ammonium acetate (pH 7.4) to remove extracellular tracer. Do not use PBS if analyzing phosphates.

  • Immediately add 500 µL -80°C Extraction Solvent directly to the plate.

  • Incubate at -80°C for 15 minutes.

Step 4: Extraction

  • Scrape cells while on dry ice. Transfer suspension to a microcentrifuge tube.

  • Vortex vigorously for 10 seconds.

  • Centrifuge at 20,000 x g for 15 minutes at 4°C.

  • Transfer supernatant to a new glass vial for LC-MS.

LC-MS/MS Analysis Strategy

Dual-isotope tracing requires high mass resolution to distinguish between neutron mass defects if possible, or careful isotopologue mapping.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is required for polar metabolites (Amino acids, TCA intermediates).

    • Recommended: ZIC-pHILIC (Merck) or Waters BEH Amide.

  • Mobile Phase:

    • A: 20 mM Ammonium Carbonate, pH 9.0 (for ZIC-pHILIC).

    • B: 100% Acetonitrile.

  • Mass Spectrometry: High-Resolution MS (Orbitrap or Q-TOF) is preferred (R > 50,000).

    • Why? The mass difference between 13C (+1.00335 Da) and 15N (+0.99703 Da) is ~6.3 mDa. Resolving these directly in the M+1 peak requires high resolution.

    • Alternative: If using Triple Quadrupole (QqQ), use specific MRM transitions (e.g., Glutamate 148->84 for unlabeled, 150->85 for dual labeled).

Data Interpretation & Expected Results

Mass Isotopomer Distribution (MID) Analysis

Data should be corrected for natural abundance using algorithms like IsoCor or AccuCor.

MetaboliteIsotopologueOrigin/Pathway Interpretation
Glutamate M+2 (13C, 15N)Direct deamination of tracer (GLS activity).
M+1 (15N only)Recycled nitrogen, carbon lost (complex).

-Ketoglutarate
M+1 (13C)Direct conversion from Glutamate (GDH).[3] Nitrogen is lost.
Succinate M+0Oxidative TCA. 13C-C1 was lost as CO2.
Citrate M+1 (13C)Reductive Carboxylation. 13C-C1 retained via reverse IDH.
Citrate M+0Oxidative TCA flux (via Acetyl-CoA + OAA).
Aspartate M+1 (15N)Transamination. Nitrogen transfer from Glu to OAA.
Alanine M+1 (15N)Transamination. Nitrogen transfer from Glu to Pyruvate.
Calculation of Flux Ratios

To quantify the "Warburg-like" reductive shift, calculate the Reductive Ratio :



Note: In practice, Succinate M+0 is the background, so we often compare Citrate M+1 vs Citrate M+0 or simply report the mole fraction (enrichment) of M+1 Citrate.

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Extraction cluster_2 Analysis S1 Seed Cells (Standard Media) S2 Wash & Switch (Dialyzed FBS) S1->S2 S3 Add Tracer (Gln 1-13C; a-15N) S2->S3 S2->S3 Time t=0 E1 Quench (-80°C MeOH) S3->E1 E2 Scrape & Centrifuge (4°C, 20,000g) E1->E2 E1->E2 Keep Cold! A1 LC-MS (HILIC) High Res / MRM E2->A1 A2 Data Correction (Natural Abundance) A1->A2 A3 Flux Mapping A2->A3

Figure 2: Step-by-step experimental workflow for dual-isotope MFA.

References

  • Metallo, C. M., et al. (2012). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature, 481(7381), 380-384. [Link]

    • Core Reference: Establishes the use of 1-13C Glutamine to distinguish reductive carboxyl
  • Mullen, A. R., et al. (2012). "Reductive carboxylation supports growth in tumour cells with defective mitochondria." Nature, 481(7381), 385-388. [Link]

    • Core Reference: Validates the p
  • Yuan, J., et al. (2008). "Stable Isotope Labeling Assisted Metabolomics: A 13C- and 15N-Labeling Approach." Analytical Chemistry, 80(10), 3783-3790. [Link]

    • Methodology: Details LC-MS detection of dual 13C/15N labels.
  • Zhang, J., et al. (2017). "13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells." Methods in Enzymology, 542, 369-389. [Link]

    • Protocol: Comprehensive guide on glutamine tracing protocols.
  • Bargiela, D., et al. (2018). "13C-metabolic flux analysis demonstrates that 1-13C-glutamine is a superior tracer for quantifying reductive carboxylation." Scientific Reports, 8, 1-10. [Link]

    • Valid

Sources

Quantifying glutamine contribution to TCA cycle using dual-labeled glutamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dual-Isotope Tracing of Glutamine Metabolism

Title: Quantifying Oxidative and Reductive TCA Cycle Fluxes Using


-Glutamine

Abstract & Introduction

The Metabolic Flexibility of Glutamine While glucose is the primary fuel for glycolysis, rapidly proliferating cells (including activated immune cells and cancer cells) exhibit "glutamine addiction." Glutamine (Gln) serves two critical roles: it replenishes the Tricarboxylic Acid (TCA) cycle intermediates (anaplerosis) and provides reduced nitrogen for the biosynthesis of nucleotides and non-essential amino acids.[1]

Standard


-only tracing reveals carbon fates but obscures the critical interplay between carbon metabolism and nitrogen disposal. This Application Note details a protocol using dual-labeled 

-Glutamine
. This tracer allows researchers to simultaneously quantify:
  • Oxidative TCA Flux: Standard forward cycling.

  • Reductive Carboxylation: The reverse flux of

    
    -Ketoglutarate (
    
    
    
    -KG) to Citrate, a hallmark of hypoxic or mitochondrial-defective tumor microenvironments.
  • Nitrogen Fate: The transfer of nitrogen to Aspartate and nucleotides.[2]

Scientific Principle: Tracing Carbon and Nitrogen[3][4]

The power of this method lies in the distinct mass shifts (


) generated by specific metabolic routes.
  • The Tracer:

    
    -Glutamine (
    
    
    
    ).
  • Step 1: Glutaminolysis: Gln is converted to Glutamate (Glu).[3]

    • Shift: Loss of amide nitrogen. Glu becomes

      
       (
      
      
      
      ).
  • Step 2: Anaplerosis: Glu converts to

    
    -KG.[4]
    
    • Shift: Loss of amine nitrogen.

      
      -KG becomes 
      
      
      
      (
      
      
      ).
  • Step 3: TCA Cycle Divergence:

    • Oxidative Path:

      
      -KG (
      
      
      
      )
      
      
      Succinate (
      
      
      , loss of C1)
      
      
      Fumarate/Malate (
      
      
      )
      
      
      Citrate (
      
      
      ).
    • Reductive Path:

      
      -KG (
      
      
      
      )
      
      
      Isocitrate (
      
      
      )
      
      
      Citrate (
      
      
      ).

Visualizing the Pathway:

Gln_Metabolism Gln [U-13C5, U-15N2]-Glutamine (M+7) Glu Glutamate (M+6: 5C, 1N) Gln->Glu Glutaminase aKG a-Ketoglutarate (M+5: 5C) Glu->aKG GDH / Transaminases Asp Aspartate (M+1 or M+5) Glu->Asp GOT1/2 (N-transfer) Citrate_Red Citrate (Reductive) (M+5) aKG->Citrate_Red IDH1/2 (Reverse) Succ Succinate (M+4) aKG->Succ OGDH (Loss of C1) Lipids Fatty Acids (Lipogenesis) Citrate_Red->Lipids ACLY Malate Malate/OAA (M+4) Succ->Malate Citrate_Ox Citrate (Oxidative) (M+4) Malate->Citrate_Ox + Acetyl-CoA (M+0)

Caption: Metabolic fate of dual-labeled Glutamine. Red path indicates reductive carboxylation (M+5 Citrate); Blue path indicates oxidative TCA (M+4 Citrate).

Experimental Protocol

Prerequisites:

  • Cell Culture Media: Glutamine-free DMEM or RPMI.

  • Serum: Dialyzed FBS is mandatory. Standard FBS contains endogenous glutamine (~0.5 mM) which will dilute the isotopic signal and invalidate flux calculations.

  • Tracer:

    
    -Glutamine (Cambridge Isotope Laboratories or Sigma).
    
Step 1: Experimental Setup (Day 0-1)
  • Seed cells in standard media (with unlabeled Gln) to reach 60-70% confluency.

  • Equilibration: 24 hours prior to labeling, switch cells to media containing Dialyzed FBS but unlabeled Glutamine. This adapts cells to the dialyzed serum conditions.

Step 2: Isotope Labeling (The Pulse)
  • Prepare Labeling Medium : Gln-free base medium + 10% Dialyzed FBS +

    
    -Glutamine (at physiological concentration, typically 2-4 mM).
    
  • Wash cells 2x with warm PBS to remove unlabeled Gln.

  • Add Labeling Medium.[5]

  • Incubation Time:

    • Steady State (Flux Analysis): 12–24 hours. (Required for TCA intermediates to reach isotopic equilibrium).

    • Dynamic Flux: 15, 30, 60, 120 minutes (for calculating turnover rates).

Step 3: Metabolite Extraction (Quenching)

Speed is critical. Metabolism must stop instantly.

  • Place plates on Dry Ice or work in a cold room.

  • Aspirate media completely.

  • Wash: Add 1 mL ice-cold PBS (optional: use ammonium carbonate if salt interference is a concern for MS), swirl briefly, aspirate.

  • Quench: Add 800 µL -80°C Extraction Solvent (80% Methanol / 20% Water).

  • Incubate at -80°C for 15 mins.

  • Scrape cells and transfer lysate to pre-chilled tubes.

  • Centrifuge at max speed (14,000 x g) for 10 mins at 4°C.

  • Transfer supernatant to LC-MS vials. (Optional: Dry down under nitrogen gas and reconstitute in mobile phase if concentration is needed).

Step 4: LC-MS Analysis
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Waters BEH Amide) is required for polar TCA intermediates and amino acids.

  • Mode: Negative Mode (TCA intermediates), Positive Mode (Amino Acids).

  • Mass Resolution: High Resolution (Orbitrap or Q-TOF) is recommended to distinguish neutron binding energy differences, though unit resolution (Triple Quad) is sufficient for standard

    
     isotopologue analysis.
    

Data Analysis & Interpretation

Calculate the Mass Isotopomer Distribution (MID) for each metabolite. Correct for natural abundance (using software like IsoCor or AccuCor).

Table 1: Key Mass Shifts and Biological Meaning
MetaboliteObserved Mass ShiftOrigin / Interpretation
Glutamate M+6 Direct import and deamination of tracer (

).

-Ketoglutarate
M+5 Oxidative deamination of Glu. Nitrogen is lost; Carbon skeleton remains (

).
Citrate M+4 Oxidative TCA Flux.

-KG (

) loses 1 carbon to become Succinate (

), eventually forming Citrate (

).
Citrate M+5 Reductive Carboxylation. Direct reversal of IDH.

-KG (

)

Citrate (

).
Aspartate M+1 Transamination only. Unlabeled OAA receives labeled Nitrogen from Glu (

).
Aspartate M+4 Carbon flow only. Gln-derived OAA (

) + Unlabeled Nitrogen.
Aspartate M+5 Dual Contribution. Gln-derived OAA (

) + Gln-derived Nitrogen (

).
Calculating Reductive Carboxylation Ratio

To quantify the "Warburg-like" mitochondrial reversal, use the Citrate isotopologues:



  • High Ratio (>0.1 - 0.5): Indicates hypoxia, defective mitochondria, or aggressive lipogenesis (cancer phenotype).

  • Low Ratio (<0.05): Healthy oxidative metabolism.

Workflow Diagram

Workflow cluster_0 Prep cluster_1 Labeling (Pulse) cluster_2 Analysis Dialysis Dialyzed FBS (Remove endogenous Gln) Seed Seed Cells (Overnight) Dialysis->Seed Tracer Add [U-13C, U-15N]-Gln Seed->Tracer Incubate Incubate 12-24h (Steady State) Tracer->Incubate Extract Quench (-80C MeOH) Phase Separation Incubate->Extract LCMS HILIC LC-MS (High Res) Extract->LCMS Data Calculate M+4 vs M+5 Ratios LCMS->Data

Caption: Step-by-step workflow for dual-isotope glutamine flux analysis.[6]

References

  • Metallo, C. M., et al. (2011). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature, 481(7381), 380–384. [Link]

  • Mullen, A. R., et al. (2011). Reductive carboxylation supports growth in tumour cells with defective mitochondria. Nature, 481(7381), 385–388. [Link]

  • Yuan, J., et al. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes.[7] Nature Protocols, 3(8), 1328–1340.[7] [Link]

  • Su, X., et al. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. [Link]

Sources

Tracing nitrogen flux in nucleotide synthesis with L-GLUTAMINE (1-13C; ALPHA-15N)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Tracing of Nitrogen & Carbon Flux in Nucleotide Synthesis

Tracer: L-Glutamine (1-13C;


-15N)
Date:  October 26, 2023
Version:  2.1

Core Directive & Abstract

The "Dual-Sensor" Strategy for Metabolic Rewiring Standard metabolic tracing often utilizes uniformly labeled tracers (e.g., U-13C Glutamine), which provide a broad overview but struggle to resolve specific pathway bottlenecks. This guide details the application of L-Glutamine (1-13C;


-15N) , a precision tool designed to decouple oxidative TCA cycle flux  from nucleotide biosynthetic anabolism .

This specific isotopologue serves as a "fork-in-the-road" sensor:

  • The Carbon Sensor (1-13C): Tracks the activity of

    
    -Ketoglutarate Dehydrogenase (
    
    
    
    -KGDH). In standard oxidative metabolism, the C1 position is lost as CO
    
    
    . Its retention in downstream metabolites signals reductive carboxylation , a hallmark of hypoxic or tumor metabolism.
  • The Nitrogen Sensor (

    
    -15N):  Tracks transamination  efficiency. Unlike the amide (
    
    
    
    ) nitrogen which directly fuels purine/pyrimidine rings, the
    
    
    -nitrogen must be transferred to Aspartate via Glutamic-Oxaloacetic Transaminase (GOT1/2) to enter the nucleotide pool.

Mechanistic Principles & Logic

The Carbon Fate: The Decarboxylation Checkpoint

The C1 position of Glutamine is the carboxyl group. Upon entry into the cell:

  • Step 1: Glutamine

    
     Glutamate (via Glutaminase).[1][2] The 1-13C is retained.
    
  • Step 2: Glutamate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
    
    
    -Ketoglutarate (
    
    
    -KG).[1][2][3] The 1-13C is retained.
  • Step 3 (Critical):

    
    -KG 
    
    
    
    Succinyl-CoA (via
    
    
    -KGDH).
    • Oxidative Flux: The C1 carboxyl group is released as

      
      CO
      
      
      
      . The label is lost from the metabolic network.
    • Reductive Flux:

      
      -KG 
      
      
      
      Isocitrate
      
      
      Citrate.[2] The 1-13C is retained in the carbon backbone, eventually appearing in Aspartate and Pyrimidines.
The Nitrogen Fate: The Transamination Bridge

Nucleotide synthesis requires Aspartate.

  • Purines: Aspartate provides the N1 atom.

  • Pyrimidines: Aspartate provides the N1, C4, C5, and C6 atoms.

  • Pathway: The

    
    -15N from Glutamine is transferred to Oxaloacetate (OAA) to form Aspartate (15N). This Aspartate then enters nucleotide synthesis.
    
  • Distinction: If you detect 15N in nucleotides using this tracer, it must have passed through the Aspartate pool. It cannot come from direct Amide transfer (which is unlabeled in this tracer).

Experimental Protocol

Reagents & Materials
  • Tracer: L-Glutamine (1-13C, 99%;

    
    -15N, 98%).
    
  • Media: Glutamine-free DMEM or RPMI.

  • Serum: Dialyzed FBS (Essential to remove endogenous unlabeled glutamine).

  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

Cell Culture & Labeling Workflow
  • Seeding: Seed cells (e.g., 5x10⁵ per well in 6-well plates) in standard media. Allow attachment (24h).

  • Wash: Wash cells 2x with warm PBS to remove residual unlabeled glutamine.

  • Pulse: Add media containing 2-4 mM L-Glutamine (1-13C;

    
    -15N)  supplemented with 10% Dialyzed FBS.
    
    • Timepoints:

      • Flux Analysis: 15, 30, 60 mins (to see initial incorporation rates).

      • Steady State: 24 hours (to see final pool enrichment).

  • Quenching (Critical):

    • Place plate on a bed of dry ice.

    • Aspirate media rapidly.

    • Immediately wash 1x with ice-cold PBS.

    • Add 1 mL of -80°C Extraction Solvent directly to the monolayer.

Metabolite Extraction
  • Incubate plates at -80°C for 15 minutes to ensure cell lysis and protein precipitation.

  • Scrape cells into the solvent on dry ice. Transfer to cold microcentrifuge tubes.

  • Vortex vigorously (30 sec).

  • Centrifuge at 20,000 x g for 15 mins at 4°C.

  • Transfer supernatant to LC-MS vials.

    • Note: Nucleotides are heat-labile. Keep samples at 4°C in the autosampler.

LC-MS/MS Method (HILIC)
  • Column: SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Water).

  • Mobile Phase B: 100% Acetonitrile.[4]

  • Gradient: 80% B to 20% B over 20 mins.

  • MS Mode: Negative Ion Mode (Nucleotides ionize best in negative mode).

Data Interpretation & Visualization

Expected Mass Isotopomers
MetaboliteTracer FateExpected Mass ShiftInterpretation
Glutamate DirectM+2 (13C, 15N)Tracer uptake & Glutaminase activity.

-KG
DeaminationM+1 (13C only)

-15N lost to transamination pool.
Aspartate TransaminationM+1 (15N)Standard Flux: 13C lost as CO2; 15N gained from Glu.
Aspartate Reductive CarboxylationM+2 (13C, 15N)Hypoxic Flux: 13C retained via reverse TCA; 15N gained via transamination.
UMP Pyrimidine SynthesisM+1 (15N)Nitrogen derived from Gln-Asp axis.
ATP/GTP Purine SynthesisM+1 (15N)Nitrogen derived from Gln-Asp axis (N1 position).
Pathway Visualization

G cluster_legend Tracer Fate Analysis Gln_Tracer Gln (1-13C; a-15N) Glu Glutamate (1-13C; a-15N) Gln_Tracer->Glu Glutaminase aKG a-Ketoglutarate (1-13C) Glu->aKG GDH/Transaminase Asp Aspartate (15N) Glu->Asp Transamination (Nitrogen Transfer) SuccCoA Succinyl-CoA aKG->SuccCoA Oxidative TCA (a-KGDH) CO2 13-CO2 (Lost) aKG->CO2 Decarboxylation Nucleotides Nucleotides (UMP/AMP) Asp->Nucleotides Biosynthesis key1 Green Path: Nitrogen Retention (Anabolism) key2 Red Path: Carbon Loss (Oxidation)

Caption: Pathway map illustrating the divergence of Nitrogen (Green) towards nucleotide synthesis via Aspartate, and Carbon (Red) towards oxidative loss via the TCA cycle.[5][6][7][8][9]

References

  • DeBerardinis, R. J., et al. (2007). Beyond aerobic glycolysis: Transformed cells can engage in glutamine metabolism that exceeds the requirement for protein and nucleotide synthesis. Proceedings of the National Academy of Sciences, 104(49), 19345-19350.

  • Metallo, C. M., et al. (2011). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature, 481(7381), 380-384.

  • Lane, A. N., & Fan, T. W. (2015).[10] Regulation of mammalian nucleotide metabolism and biosynthesis.[8] Nucleic Acids Research, 43(4), 2466-2485.

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304.

  • Yuan, J., et al. (2019). Stable Isotope Labeling Assisted Metabolomics for Pathway Analysis. Methods in Molecular Biology, 1996, 261-270.

Sources

Troubleshooting & Optimization

How to correct for natural isotope abundance in glutamine tracing studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Natural Abundance Correction in Glutamine Tracing

Core Directive: The Necessity of Correction

Why this matters: In stable isotope tracing (e.g., [U-13C]Glutamine), the mass spectrometer measures the total distribution of isotopologues. However, nature is not isotopically pure. Carbon-12 naturally contains ~1.1% Carbon-13; Nitrogen-14 contains ~0.37% Nitrogen-15; Oxygen-16 contains ~0.2% Oxygen-18.

Without correction, a "labeled" metabolite might just be an unlabeled molecule containing a natural heavy isotope. This "background noise" distorts flux calculations, particularly for low-enrichment metabolites or large molecules where the probability of containing a natural heavy isotope is high.

The Objective: To mathematically decouple the Natural Abundance (NA) signal from the Tracer-Derived (TD) signal to reveal the true fractional enrichment.

The Support Center: Troubleshooting & FAQs

Use this section to diagnose specific anomalies in your dataset.

Q1: After running correction, my enrichment values are negative. Is my data invalid?

Diagnosis: This is a mathematical artifact, not necessarily experimental failure. Root Cause: The correction algorithm involves matrix inversion (subtracting theoretical natural abundance from measured intensity). If the measured intensity of a heavy isotopologue (e.g., M+1) is lower than the theoretical natural abundance expected from the M+0 peak, the subtraction yields a negative number. Solution:

  • Low Intensity: Check the raw ion count. If the peak is near the noise floor (<1e4 intensity), the integration is likely inaccurate. Action: Exclude these metabolites.

  • Saturation: If M+0 is saturated (detector overload), its intensity is under-reported. The algorithm then calculates a "theoretical" M+1 based on this artificially low M+0, leading to over-subtraction. Action: Dilute sample or re-inject with lower volume.

  • Mathematical Handling: Standard practice is to set negative values to zero and re-normalize the distribution to sum to 100% (Millard et al., 2012).

Q2: I am using High-Resolution MS (Orbitrap/FT-ICR). Do I still need standard correction?

Diagnosis: Standard low-res algorithms (like standard matrix inversion) may over-correct. Root Cause: Low-res algorithms assume all isotopes contribute to the same mass shift (e.g., 13C and 15N both appear as M+1). High-res instruments (>50,000 resolution) can resolve 13C from 15N. If you correct for 15N natural abundance when your instrument actually resolved it as a separate peak, you are "correcting" a signal that isn't there. Solution:

  • Use resolution-aware software like AccuCor or IsoCorrectoR .[1]

  • These tools calculate a "correction matrix" based on your specific instrument resolution (e.g., at 70k resolution, 13C and 15N are treated separately; at 10k, they are merged).

Q3: My Glutamate M+5 enrichment is higher than my Glutamine M+5 precursor. Is this possible?

Diagnosis: Biological impossibility (thermodynamics violation). Root Cause:

  • Matrix Effect/Interference: An isobaric contaminant is co-eluting with Glutamate M+5.

  • Wrong Precursor: You might be looking at the wrong Glutamine pool (e.g., extracellular vs. intracellular).

  • Incorrect Tracer Purity: If your tracer is 99% pure but you entered 100% in the software, the algorithm under-corrects the precursor, making the product look artificially higher. Solution: Verify the certificate of analysis for your [U-13C]Glutamine tracer and input the exact purity (e.g., 99.2%) into your correction software.

Technical Workflow: The Matrix Method

The industry standard for correction is the Matrix Method (Brauman, 1966). It treats the relationship between measured and true distributions as a linear system:



Where:

  • 
     is the vector of raw ion intensities.
    
  • 
     is the Correction Matrix (calculated from chemical formula and natural isotope probabilities).
    
  • 
     is the unknown true distribution.
    

To find the true distribution, we solve:



Visual Workflow: Correction Pipeline

CorrectionWorkflow RawData Raw MS Data (Intensities M+0 to M+n) Inversion Matrix Inversion (M_corr = inv(C) * M_meas) RawData->Inversion InputParams Input Parameters: 1. Chemical Formula (e.g., C5H9NO4) 2. Tracer Purity (e.g., 99.2%) 3. Resolution MatrixBuild Construct Correction Matrix (C) Calculates theoretical NA contributions InputParams->MatrixBuild MatrixBuild->Inversion NegCheck Negative Value Check Inversion->NegCheck Zeroing Set Negatives to Zero Renormalize Sum to 1 NegCheck->Zeroing If Value < 0 FinalOutput Corrected MID (Mass Isotopomer Distribution) NegCheck->FinalOutput If Value >= 0 Zeroing->FinalOutput

Caption: Logical flow for Natural Abundance Correction (NAC). The raw intensities are processed via a correction matrix derived from the metabolite's formula and tracer purity.

Glutamine Tracing Specifics

When tracing [U-13C]Glutamine, the carbon backbone transitions are critical. You must correct not just the Glutamine peak, but all downstream metabolites.

Key Transitions:

  • Glutamine (C5)

    
    Glutamate (C5) : Direct deamination. M+5 Gln becomes M+5 Glu.
    
  • Glutamate (C5)

    
    
    
    
    
    -Ketoglutarate (C5)
    : Transamination. M+5 Glu becomes M+5 aKG.
  • 
    -KG (C5) 
    
    
    
    Succinate (C4) : Oxidative TCA cycle (loss of C1 as CO2). M+5 aKG becomes M+4 Succinate.
  • 
    -KG (C5) 
    
    
    
    Citrate (C6) : Reductive Carboxylation (reverse TCA). M+5 aKG incorporates into Citrate (M+5).[2]
Visual Pathway: Carbon Atom Mapping

GlnPathway Gln Glutamine (M+5) [C-C-C-C-C] Glu Glutamate (M+5) [C-C-C-C-C] Gln->Glu Glutaminase aKG a-Ketoglutarate (M+5) [C-C-C-C-C] Glu->aKG GDH / Transaminases Succ Succinate (M+4) Oxidative TCA aKG->Succ Oxidation (-CO2) Cit Citrate (M+5) Reductive TCA aKG->Cit Reductive Carboxylation (+AcCoA)

Caption: Fate of [U-13C]Glutamine carbons.[1][2][3][4][5][6][7][8] Note the divergence at a-Ketoglutarate: Oxidation leads to M+4 species, while Reductive Carboxylation retains M+5 in Citrate.[2]

Step-by-Step Protocol

Prerequisites:

  • Software: IsoCor (Python-based, GUI available) or AccuCor (R-based, best for high-res).

  • Data: Peak areas for all isotopologues (M+0, M+1, ..., M+n).

Step 1: Data Acquisition

  • Ensure MS is in Centroid Mode . Profile mode data is too large and difficult to integrate for discrete isotopologues.

  • Avoid detector saturation (keep intensity <

    
     for most Orbitraps/TOFs).
    

Step 2: Define Molecular Formulas

  • LC-MS: Use the formula of the protonated/deprotonated ion (e.g., Glutamine:

    
    ).
    
  • GC-MS: You MUST include the derivatization group (e.g., TBDMS).

    • Example: Glutamate (3-TBDMS derivative) has formula

      
      . The silicon isotopes in the derivative contribute massive natural abundance noise (Si has significant natural isotopes: 29Si, 30Si).
      

Step 3: Configure Tracer Purity

  • Locate the "Isotopic Purity" or "Enrichment" field in your software.

  • Input the value from your tracer's CoA (e.g., 0.99 for 99%).

  • Why? If you assume 100% purity, the algorithm will attribute all M+n signal to the tracer, ignoring the small fraction of unlabeled impurity, leading to slight errors in flux modeling.

Step 4: Execute Correction

  • Run the correction.[6][8][9][10][11][12][13][14][15]

  • Output Check: Look at the "Mean Enrichment" or "Fractional Contribution" columns.

  • Sanity Check: The corrected M+0 of your tracer (Glutamine) in the media should be near 0% (if fully labeled media was used), and the M+5 should be near 100%.

Step 5: Quantitative Summary (Example Data)

MetaboliteIsotopologueRaw Abundance (%)Corrected Abundance (%)Interpretation
Glutamate M+045.0%48.2%Unlabeled pool (from glucose/media)
M+15.5%0.0%Natural Abundance Artifact (Removed)
M+549.5%51.8%True Tracer Enrichment

References

  • Brauman, J. I. (1966).[16] Least Squares Analysis and Simplification of Multi-Isotope Mass Spectra. Analytical Chemistry, 38(4), 607–610. Link

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. Link

  • Su, X., et al. (2017). AccuCor: A computational platform for high-resolution isotope natural abundance correction.[15] Bioinformatics, 33(18), 2918–2924. Link

  • Moseley, H. N. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11, 139. Link

  • Yuan, M., et al. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols, 3(8), 1328–1340. Link

Sources

Dealing with overlapping mass spectra in dual-labeling experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Mass Spectrometry Technical Support Center.

As a Senior Application Scientist, I understand that overlapping mass spectra in dual-labeling experiments (whether metabolic flux analysis using


 or multiplexed proteomics using TMT/iTRAQ) represents a critical bottleneck in data integrity. The following guide bypasses generic advice to address the physics of isotopic interference and the mathematical/hardware solutions required to resolve them.

Module 1: Diagnostic Triage – Identifying the Source of Overlap

Before applying a fix, you must categorize the overlap. Is it a Resolution Limit (physics), Natural Abundance Interference (background), or Co-Isolation (hardware)?

Workflow Visualization

The following decision tree outlines the diagnostic process for spectral overlap.

OverlapDiagnosis Start Start: Observed Spectral Overlap CheckRes Check Resolution (R = m/Δm) Start->CheckRes ResLow R < 100k @ 200 m/z CheckRes->ResLow Low Res ResHigh R > 100k CheckRes->ResHigh High Res Isobaric Isobaric Tagging (TMT/iTRAQ)? CoIsolation Issue: Ratio Compression (Precursor Interference) Isobaric->CoIsolation Metabolic Metabolic Tracers (13C/15N)? NatAbundance Issue: Natural Isotope Envelope Overlap Metabolic->NatAbundance ResLow->Isobaric Proteomics ResLow->Metabolic Metabolomics ResHigh->NatAbundance If peaks distinct but skewed FineStructure Issue: Unresolved Fine Structure (e.g., 13C vs 15N mass defect) ResHigh->FineStructure If peaks merge

Figure 1: Diagnostic decision tree for categorizing mass spectral overlap issues.

Module 2: Metabolic Dual-Labeling ( )

Context: In metabolic flux analysis, you often introduce a


 source (e.g., glucose) and a 

source (e.g., glutamine). The challenge is that the natural abundance of carbon (1.1%

) in the "unlabeled" pool creates a background signal that overlaps with your tracer signal.
Q1: My M+1 and M+2 peaks are higher than expected in my control samples. How do I correct this?

Diagnosis: This is Natural Abundance Interference . You are seeing the natural isotopic envelope of the molecule, not tracer incorporation. Solution: You must apply an Isotope Correction Matrix (ICM) . This mathematical deconvolution subtracts the theoretical natural abundance from your measured intensities.

Protocol: Matrix-Based Deconvolution

  • Calculate Theoretical Distribution: Use the molecular formula to calculate the expected natural abundance vector (

    
    ) for M+0, M+1, M+2, etc.
    
  • Construct the Correction Matrix (

    
    ):  Create a square matrix where columns represent the pure label states and rows represent the resulting mass isotopomer distribution.
    
  • Solve:

    
    . Therefore, 
    
    
    
    .
ParameterUncorrected Intensity (Example)Corrected Intensity (Target)
M+0 1,000,000 (100%)1,000,000 (True M+0)
M+1 150,000 (15%)0 (Removed Natural

)
M+2 20,000 (2%)500 (True Tracer Signal)

Note: Software like AccuCor or IsoCor automates this using non-negative least squares regression to prevent negative intensities [1, 2].

Q2: I cannot distinguish between a isotopologue and a isotopologue. They appear as a single blob.

Diagnosis: Insufficient Mass Resolving Power . The Physics:

  • Mass of neutron shift (

    
    ) 
    
    
    
  • Mass of neutron shift (

    
    ) 
    
    
    
  • Difference (

    
    ) 
    
    
    

Solution: You need a mass spectrometer capable of resolving this 6.32 mDa difference.

  • Required Resolution (

    
    ): 
    
    
    
    .
  • At

    
    : 
    
    
    
    .
  • At

    
    : 
    
    
    
    .

Actionable Step: If you are analyzing lipids or large peptides (


), you must use an Orbitrap or FT-ICR instrument set to 

resolution. A Q-TOF (typically 30k-60k resolution) will likely fail to separate these peaks at higher masses [3].

Module 3: Isobaric Tagging (TMT/iTRAQ) Overlap

Context: In multiplexed proteomics, peptides from different samples are tagged with isobaric labels that have the same total mass but release different reporter ions during MS/MS.

Q3: My fold-changes are consistently underestimated (e.g., I expect 10-fold, but see 2-fold). Why?

Diagnosis: Ratio Compression caused by Co-Isolation Interference .[1][2] Mechanism: The quadrupole isolation window (typically 0.7–1.0 Da) isolates the target peptide plus any co-eluting background ions. These background ions also have TMT tags. When fragmented, they release reporter ions that "dilute" the true ratio towards 1:1.

Visualizing Ratio Compression

RatioCompression Target Target Peptide (High Ratio 10:1) Isolation MS1 Isolation Window (Allowing both) Target->Isolation Background Background Ion (Ratio 1:1) Background->Isolation Fragmentation HCD Fragmentation Isolation->Fragmentation Detector Detector Reads: Mixture (Ratio ~2:1) Fragmentation->Detector Ratio Compression

Figure 2: Mechanism of Ratio Compression in TMT experiments.

Q4: How do I eliminate Ratio Compression?

Solution: Implement SPS-MS3 (Synchronous Precursor Selection) or Real-Time Search (RTS) .

Protocol: SPS-MS3 Workflow

  • MS1: Scan precursors.

  • MS2: Isolate precursor and fragment (CID). Do not detect reporter ions yet.

  • Selection: Select only the specific fragment ions (

    
    - and 
    
    
    
    -ions) unique to the peptide of interest (filtering out background).
  • MS3: Fragment these specific ions (HCD) to release the TMT reporter tags.

  • Quantification: Measure reporter ions in the MS3 spectrum.

Data Comparison: MS2 vs. MS3

MethodAccuracySensitivityThroughput
Standard MS2 Low (High Compression)HighHigh
SPS-MS3 High (Near-perfect accuracy)Medium (Requires more ions)Medium
Narrow Window (<0.5 Da) MediumLow (Loss of signal)High

Citation Support: The SPS-MS3 method significantly reduces co-isolation interference compared to standard MS2 methods [4, 5].

Module 4: Advanced Chromatographic Solutions

If mathematical deconvolution and MS3 are not options (e.g., hardware limitations), you must resolve overlap before the MS.

Q5: I have a Q-TOF and cannot do MS3. How do I handle overlapping isomers?

Solution: Ion Mobility Spectrometry (IMS) . IMS separates ions based on their Collisional Cross Section (CCS)—their shape and size in the gas phase—orthogonal to their mass.

  • Application: Separating chimeric spectra where two peptides have the exact same

    
     but different conformations.
    
  • Protocol: Enable IMS (e.g., TIMS or FAIMS) to filter ions by mobility before they enter the quadrupole. This "cleans" the spectrum before fragmentation, acting as a physical filter for overlap [6].

References

  • Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass isotopomer distributions in dual-isotope labeling experiments.[3][4]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.[5]

  • Kaufmann, A., et al. (2013). High resolution mass spectrometry: Technology and application.[2] Analytica Chimica Acta.

  • McAlister, G. C., et al. (2014). MultiNotch MS3 enables accurate, sensitive, and multiplexed detection of differential expression across cancer cell line proteomes. Analytical Chemistry.[6]

  • Ting, L., et al. (2011). MS3 eliminates ratio distortion in isobaric multiplexed quantitative proteomics. Nature Methods.

  • Meier, F., et al. (2015). Parallel accumulation–serial fragmentation (PASEF): Multiplying sequencing speed and sensitivity by synchronized scans in a trapped ion mobility device. Journal of Proteome Research.

Sources

Technical Support Center: High-Sensitivity Metabolomics & Isotopic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Ticket ID: #SENS-LAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Improving Detection Limits for Low-Abundance Labeled Metabolites (


, 

)

Executive Summary & Diagnostic Approach

Detecting low-abundance labeled metabolites (e.g., trace TCA cycle intermediates or nucleotide derivatives) is often limited not by the mass spectrometer's absolute sensitivity, but by chemical noise and ionization efficiency . When you introduce a stable isotope label, you are effectively splitting your signal across multiple isotopologues (


), further diluting the signal of the specific traced species you need to quantify.

This guide moves beyond basic "clean your source" advice. We will implement three specific technical interventions:

  • Chemical Derivatization: To introduce high-efficiency ionization tags.

  • Micro-Flow Chromatography: To utilize the concentration-sensitive nature of ESI.

  • Dynamic Duty Cycle Management: To maximize ion accumulation time for specific isotopologues.

Module A: Chemical Derivatization (The Signal Booster)

The Problem: Many central carbon metabolites (organic acids, phosphorylated sugars) are hydrophilic and ionize poorly in negative mode ESI. The Solution: Chemical derivatization transforms these analytes into hydrophobic species that retain well on Reverse Phase (C18) columns and ionize efficiently in positive mode (or enhanced negative mode).

Recommended Workflow: 3-NPH Derivatization for Carboxylic Acids

We recommend using 3-Nitrophenylhydrazine (3-NPH) .[1][2][3] It targets carboxylic acids (TCA intermediates, fatty acids) and converts them into hydrazides. This typically yields a 10-100x signal increase compared to underivatized negative mode analysis [1, 2].

Protocol: 3-NPH Derivatization (Optimized for Low-Input Samples)
  • Quenching/Extraction: Extract cell culture/tissue in 80% cold methanol. Centrifuge at 15,000 x g for 10 min.

  • Dry Down: Evaporate 50 µL of supernatant to dryness under nitrogen.

  • Reagent Mix Preparation:

    • Solution A: 200 mM 3-NPH in 50% aqueous methanol.

    • Solution B: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% aqueous methanol.

  • Reaction: Add 20 µL of Solution A and 20 µL of Solution B to the dried residue.

  • Incubation: Vortex and incubate at 40°C for 60 minutes . (Do not exceed 60°C to prevent degradation of labile isotopes).

  • Termination: Quench with 400 µL of 10% aqueous methanol.

  • Analysis: Inject 2-5 µL onto a C18 column (Positive Mode ESI).

Why this works: The 3-NPH moiety increases the hydrophobicity, allowing better desolvation in the ESI source, and the pyridine acts as a catalyst to ensure complete reaction even at low concentrations [3].

Visualization: Derivatization Workflow Logic

DerivatizationWorkflow Sample Biological Sample (Low Abundance) Extract Methanol Extraction (Remove Proteins) Sample->Extract Quench Dry Evaporation (Concentrate) Extract->Dry N2 Stream React Reaction w/ 3-NPH + EDC (40°C, 60 min) Dry->React Add Reagents Deriv Derivatized Analytes (Hydrophobic + Tagged) React->Deriv Tagging LCMS LC-MS Analysis (Signal Boost >50x) Deriv->LCMS Inject

Figure 1: Step-by-step logic for enhancing metabolite signal via 3-NPH derivatization.

Module B: Chromatography Physics (The Concentrator)

The Problem: Standard analytical flow rates (0.3 - 0.5 mL/min) dilute the sample peak volume. Electrospray Ionization (ESI) is concentration-dependent , not mass-dependent. The Solution: Downscaling the column internal diameter (ID) increases the peak concentration at the detector, assuming the injection mass is constant.

Flow Rate vs. Sensitivity Comparison
ParameterAnalytical FlowMicro-Flow (Recommended)Nano-Flow
Column ID 2.1 mm0.3 - 1.0 mm75 µm
Flow Rate 300 - 500 µL/min5 - 50 µL/min200 - 400 nL/min
Sensitivity Gain 1x (Baseline)5x - 20x 100x - 1000x
Robustness HighHigh Low (clogging risk)
Throughput High (15 min/run)Medium (20 min/run) Low (>60 min/run)

Recommendation: Switch to Micro-Flow (1.0 mm ID columns) . This provides a significant sensitivity boost (approx.[4][5][6] 4-fold theoretical increase based on the inverse square law of column radius) without the technical fragility of nano-LC [4, 5].

Module C: Mass Spectrometry Acquisition (The Time Manager)

The Problem: In targeted isotopic tracing (e.g., measuring M+0 to M+6 for Citrate), you are monitoring many transitions. If you use a static Dwell Time (e.g., 20ms) for all channels, you waste time on empty channels and undersample the low-abundance peaks.

The Solution: Dynamic MRM (dMRM) or Scheduled MRM .

Protocol: Optimizing Duty Cycle for Isotopologues
  • Define Retention Time Windows: Run a high-concentration standard to determine the exact RT of the metabolite. Set a narrow window (e.g., ±30 seconds) around this RT.

  • Prioritize Dwell Time:

    • In dMRM, the instrument only monitors the transition during the RT window.

    • Calculation: If your peak width is 10 seconds, and you need 15 points across the peak for accurate quantitation, your cycle time must be

      
       seconds.
      
    • If you are monitoring 10 isotopologues, set the dwell time to 50-60ms per transition. This long dwell time significantly improves the S/N ratio for the low-abundance heavy isotopes (

      
      ).
      

Troubleshooting Guide (FAQ)

Q1: I see the unlabeled (M+0) peak clearly, but the labeled (M+n) peaks are lost in the noise.

Root Cause: Natural abundance interference or insufficient ion accumulation. Action:

  • Check Loading: Increase injection volume up to 10 µL (if using Micro-flow).

  • Summation: If using High-Res MS (Orbitrap/Q-TOF), sum the signal across the integration window.

  • Correction: Ensure you are subtracting the natural abundance of

    
     (1.1% per carbon). For a C6 molecule, the M+1 natural abundance is ~6.6%. If your tracer signal is below this, it is indistinguishable from background noise without rigorous mathematical correction [6].
    
Q2: My derivatized samples show double peaks.

Root Cause: Incomplete reaction or geometric isomers. Action:

  • Keto-Enol Tautomerism: Many TCA intermediates (e.g., Oxaloacetate) exist in multiple forms. 3-NPH can lock these forms.

  • Fix: Add pyridine (catalyst) to speed up the reaction and force it to completion. Ensure the reaction stays at 40°C.

Q3: I have high background noise in the derivatized blanks.

Root Cause: Reagent contamination. 3-NPH and EDC can degrade. Action: Prepare reagents fresh daily. Use LC-MS grade solvents. Run a "Reagent Blank" (no sample) to characterize the background ions and add them to your exclusion list.

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Sensitivity for Labeled Metabolite CheckStd Is the Unlabeled Standard Visible? Start->CheckStd MatrixCheck Check Matrix Effect (Spike Recovery) CheckStd->MatrixCheck Yes InstCheck Check Instrument Source (Capillary/Cone Clean?) CheckStd->InstCheck No IonSupp Ion Suppression Detected? (>20% Signal Loss) MatrixCheck->IonSupp DerivOpt Optimize Derivatization (Increase Reagent Conc.) IonSupp->DerivOpt No (Chemical Issue) FlowOpt Switch to Micro-Flow (Increase Concentration) IonSupp->FlowOpt Yes (Dilute/Micro-flow) ReagentCheck Check Reagent Quality (Fresh Prep?) InstCheck->ReagentCheck

Figure 2: Diagnostic logic tree for isolating sensitivity issues in metabolomics workflows.

References

  • Han, J., et al. (2013). "Metabolomics analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Electrophoresis.

  • Pang, B., et al. (2021). "Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage." Analytical Chemistry.

  • Sigma-Aldrich. (n.d.). "How to Maximize Sensitivity in LC-MS." Technical Guide.

  • Gomez-Ruiz, H., et al. (2020). "Why is nano liquid-chromatography more sensitive than conventional chromatography?" ResearchGate Discussion.

  • Thermo Fisher Scientific. (2017). "From Analytical to Nano-Flow LC-MS: High Robustness and Sensitivity." Application Note.

  • IROA Technologies. (2024). "Ion suppression correction and normalization for non-targeted metabolomics." Zenodo.

Sources

Technical Support Center: Metabolic Quenching for 13C/15N Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Imperative

In steady-state metabolomics, we measure pool sizes. In 13C/15N metabolic flux analysis (MFA) , we measure the rate of isotope incorporation. This distinction is critical because isotopic labeling patterns (isotopologues) often reach steady state or turnover much faster than total metabolite concentrations.

The "Seconds" Rule: Glycolytic intermediates (e.g., Fructose-1,6-bisphosphate) and energy carriers (ATP/ADP) have turnover times in the order of 1–5 seconds in active cells. If your quenching protocol takes 10 seconds, you are measuring the stress response to harvesting, not the phenotype of your experiment.

This guide provides the self-validating protocols required to freeze metabolic time instantly.

Decision Matrix & Workflows

Visualizing the Critical Path

The following diagram illustrates the decision logic for selecting the correct quenching method based on cell type and analytical goals.

QuenchingLogic Start Experimental Setup CellType Cell Type? Start->CellType Adherent Adherent Cells (Monolayer) CellType->Adherent Suspension Suspension Cells CellType->Suspension DirectQuench Direct Solvent Quench (No Trypsin!) Adherent->DirectQuench Gold Standard Volume Sample Volume? Suspension->Volume Scrape Scrape on Dry Ice DirectQuench->Scrape Solvent Quenching Solvent Selection Scrape->Solvent SmallVol Small (<2 mL) Volume->SmallVol LargeVol Large (>5 mL) Volume->LargeVol FastFilt Fast Filtration (<10s) SmallVol->FastFilt Preferred Centrifuge Centrifugation (High Risk of Turnover) LargeVol->Centrifuge If Filtration Impossible FastFilt->Solvent Centrifuge->Solvent MS_Compatible 80% MeOH (-80°C) Standard for LC-MS Solvent->MS_Compatible Acidic Acidic ACN/MeOH (For unstable P-compounds) Solvent->Acidic

Caption: Decision tree for selecting quenching protocols. Green nodes indicate "Gold Standard" pathways for 13C/15N flux analysis.

Core Protocols: The "Gold Standards"

Protocol A: Adherent Cells (Direct Quench)

Applicability: MCF7, HeLa, HEK293, and most cancer cell lines. Why this works: Eliminates the time lag of trypsinization and centrifugation.

  • Preparation: Pre-chill 80% Methanol (MeOH) to -80°C on dry ice.

  • Step 1 (Rapid Wash): Remove culture media by suction. Immediately (within 2s) wash once with 37°C PBS or Ammonium Carbonate (volatile salt).

    • Note: If analyzing extracellular media, collect the supernatant before suction.

  • Step 2 (Quench): Place the plate directly on a bed of dry ice. Immediately add the -80°C 80% MeOH.

    • Volume: Use 1 mL per 10cm dish (scale accordingly). The goal is to cover the monolayer instantly.

  • Step 3 (Harvest): Incubate on dry ice for 15-30 mins. Scrape cells into the solvent using a cell lifter. Transfer to a pre-chilled tube.

Protocol B: Suspension Cells (Fast Filtration)

Applicability: Jurkat, HL-60, Yeast, Bacteria. Why this works: Centrifugation takes minutes; filtration takes seconds.

  • Setup: Use a vacuum manifold with 0.45 µm nylon or PVDF filters.

  • Step 1 (Filter): Apply cell culture to the filter under vacuum.[1]

  • Step 2 (Quench):

    • Option A (Filter-in-Solvent): Immediately drop the filter membrane into a tube containing -80°C 80% MeOH. Vortex vigorously to detach cells.

    • Option B (Direct Flow): If the setup allows, pass -20°C solvent through the filter immediately after the media clears, collecting the flow-through (requires specialized rig).

  • Timing: The total time from sampling to solvent contact must be < 10 seconds .

Troubleshooting Center (Q&A)

Issue 1: Energy Charge Degradation

User Question: "I am performing 13C-Glucose tracing. My Adenylate Energy Charge (AEC) is consistently below 0.8, and I see high AMP levels. Is my tracer toxic?"

Scientist Response: It is highly unlikely the tracer is toxic. Low AEC (


) is the hallmark of metabolic stress during harvesting .
  • The Cause: ATP turnover is extremely rapid. If you centrifuge suspension cells for 5 minutes at 4°C, the cells become hypoxic and nutrient-deprived in the pellet, converting ATP to AMP.

  • The Fix:

    • Switch from centrifugation to Fast Filtration (Protocol B).

    • Ensure your quenching solvent is at least -40°C or colder.[2] The enzymes responsible for ATP hydrolysis must be thermally inactivated instantly.

    • Validation: Calculate the AEC for every sample. A valid sample should have an AEC > 0.85 (mammalian cells).

Issue 2: The "Leaky" Wash Step

User Question: "I wash my cells with PBS to remove extracellular 13C-Glucose, but my intracellular glycolytic intermediates (like G6P) are highly variable and often low. Should I skip the wash?"

Scientist Response: This is the "Washing Dilemma." Washing removes extracellular contamination but risks leakage of intracellular metabolites due to osmotic shock or transient membrane permeabilization.

  • The Mechanism: Cold PBS can cause "cold shock," making membranes leaky. Prolonged washing allows efflux of small polar molecules.

  • The Fix:

    • Quick Dip: The wash must be a "dip," not a soak. < 2 seconds.

    • Ammonium Carbonate: Replace PBS with 75 mM Ammonium Carbonate (pH 7.4). It is volatile (compatible with MS) and maintains osmotic balance better than water.

    • No-Wash Method (Advanced): For suspension cells, skip the wash. Use a correction factor by adding a "blank" filter with media only. Subtract the media background from your cell signal. This preserves 100% of intracellular metabolites.

Issue 3: Incomplete Quenching in 15N Tracing

User Question: "In my 15N-Glutamine tracing, I see scrambling of the nitrogen label into pathways that shouldn't be active. Is this enzymatic activity after quenching?"

Scientist Response: Yes. 15N tracing often involves transaminases which are robust enzymes.

  • The Cause: 80% Methanol at -20°C might not fully denature some thermostable enzymes or enzymes protected in complexes.

  • The Fix:

    • Acidic Quenching: Add 0.1% to 0.5% Formic Acid to your methanol. The pH drop, combined with organic solvent and cold, ensures irreversible denaturation.

    • Caution: Acid degrades NADH and NADPH. If you need redox cofactors, split the sample: one neutral quench (for cofactors), one acidic quench (for amino acids/TCA).

Data & Reference Tables

Table 1: Solvent Selection Guide
Solvent SystemTemperatureTarget MetabolitesProsCons
80% Methanol -80°CPolar (Amino acids, TCA, Sugar phosphates)Gold Standard. Precipitates proteins well. MS compatible.Poor extraction of very hydrophobic lipids.
40:40:20 ACN:MeOH:H2O -40°CBroad coverage (Polar + Non-polar)Better for lipids and hydrophobic metabolites.Evaporation is trickier due to water content.
Boiling Ethanol +80°CHeat-stable polar metabolitesInstant enzyme denaturation.Destroys heat-labile compounds (NAD+, ATP). Not for Flux Analysis.
Acidic ACN -20°CNucleotides, unstable phosphatesStabilizes phosphate groups.Degrades NADH/NADPH.
Table 2: Quenching Method Comparison
MethodSpeedLeakage RiskThroughputBest For
Direct Plate Quench Fast (<5s)LowMediumAdherent Cells
Fast Filtration Fast (<10s)Low (if mastered)LowSuspension Cells, Yeast
Centrifugation Slow (>5 min)High (Metabolic shift)HighNot recommended for Flux Analysis

References

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]

    • Key Insight: Establishes the necessity of rapid quenching (<1s turnover)
  • Dietmair, S., et al. (2010).[3] Metabolite Profiling of CHO Cells: Integrated Quenching and Extraction. Methods in Molecular Biology. [Link]

    • Key Insight: Demonstrates the "leakage" phenomenon during washing steps and validates fast filtr
  • Yuan, M., et al. (2012). Guidelines for the detection of intracellular metabolites. Nature Protocols. [Link]

    • Key Insight: Provides the standard 80% Methanol protocol and discusses solvent comp
  • Konig, M., et al. (2011). Quantifying glucose and nitrogen metabolism in mammalian cells. Nature Protocols. [Link]

    • Key Insight: Specific protocols for 13C/15N tracing and calculating Adenylate Energy Charge (AEC) as a quality control.

Sources

Data analysis workflow for dual-isotope tracing metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Data Analysis Workflow & Troubleshooting for Dual-Isotope Tracing (


, 

) Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Introduction: The Dual-Labeling Advantage

Dual-isotope tracing resolves metabolic ambiguity that single-isotope experiments cannot. While


 traces the carbon backbone, adding a second tracer (

or

) allows you to decouple pathway convergence. For example, distinguishing whether the carbon in a nucleotide came from Glucose or Glutamine, while simultaneously tracking the nitrogen source.

However, this increases data complexity exponentially. The following guide addresses the specific failures users encounter in this high-dimensional workflow.

Module 1: Experimental Design & Tracer Selection

Q: Why are my labeling patterns ambiguous even with dual tracers?

Diagnosis: You likely selected tracers that dilute into the same metabolic pool too early or failed to account for atom mapping symmetry. The Causality: If you use [U-


]-Glucose and [U-

]-Glutamine simultaneously, you cannot distinguish the source of carbons in the TCA cycle because the mass shifts are identical. The Fix: Use orthogonal isotopes.
  • Protocol: Pair a Carbon tracer (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) with a Nitrogen (
    
    
    
    ) or Hydrogen (
    
    
    ) tracer.[1]
  • Example: Use [U-

    
    ]-Glucose to track glycolysis/TCA carbons and [
    
    
    
    -
    
    
    ]-Glutamine to track transamination events.
Q: How do I determine the required enrichment levels?

Diagnosis: Low signal-to-noise in isotopologues. The Fix: Unlike steady-state metabolomics, tracing requires high enrichment.

  • Plasma/Media: Aim for

    
     isotopic purity for the substrate.
    
  • Intracellular: Steady-state is assumed when the isotopic labeling of central metabolites (e.g., Lactate, Glutamate) plateaus.

Workflow Visualization: Dual-Isotope Experimental Logic

DualIsotopeWorkflow cluster_input Input Phase cluster_acquisition Acquisition cluster_data Data Processing Tracer1 Tracer A (e.g., 13C-Glucose) Culture Cell Culture (Steady State) Tracer1->Culture Tracer2 Tracer B (e.g., 15N-Glutamine) Tracer2->Culture Extraction Metabolite Extraction Culture->Extraction LCMS High-Res LC-MS (R > 100k) Extraction->LCMS PeakPick Peak Picking (XIC Integration) LCMS->PeakPick Deconv Dual-Isotope Deconvolution PeakPick->Deconv Flux Flux Map Deconv->Flux

Caption: Logical flow from dual-tracer input to flux output. Note the critical requirement for High-Res MS.

Module 2: MS Acquisition & Chromatography[3]

Q: Why do my deuterated ( ) metabolites have different retention times than the unlabeled standards?

Diagnosis: You are experiencing the Chromatographic Isotope Effect .[2] The Causality: The C-D bond is shorter and stronger than the C-H bond. This reduces the effective volume and lipophilicity of the molecule. In Reverse Phase Chromatography (RPC), deuterated isotopologues often elute earlier than their non-deuterated counterparts.


 and 

generally do not show this shift. The Fix:
  • Widen Integration Windows: Do not rely on a tight retention time (RT) window based solely on the standard. Expand the RT window by 0.1–0.3 minutes preceding the main peak.

  • Use Grouping Algorithms: Use software that groups peaks by "feature" rather than strict RT, or manually verify the elution profile of the M+n isotopologues.

Q: Can I use a standard Q-TOF or Triple Quad for dual tracing?

Diagnosis: Insufficient Mass Resolution. The Causality: You must distinguish between the mass defect of


 (+1.00335 Da) and 

(+0.99703 Da).
  • Low Resolution (Nominal Mass): The instrument sees both as "+1 Da". You cannot mathematically separate the contribution of C vs. N without complex fragmentation (MS/MS) modeling.

  • High Resolution (Orbitrap/FT-ICR): Requires Resolution (

    
    ) 
    
    
    
    at
    
    
    200 to separate these peaks.

Resolution Requirements Table:

IsotopesMass Difference (

)
Required Resolution (

200)
Instrument Class

vs

1.00335 Da~200 (Low)QQQ, Q-TOF, Orbitrap

vs

0.99703 Da~200 (Low)QQQ, Q-TOF, Orbitrap

vs

0.00632 Da ~130,000 (High) High-Field Orbitrap / FT-ICR

vs

0.00292 Da~250,000 (Ultra-High)FT-ICR / Specialized Orbitrap

Module 3: Natural Abundance Correction (The Mathematical Core)

Q: Why can't I just subtract the natural abundance from my data?

Diagnosis: Invalid mathematical assumption. The Causality: Natural abundance is not additive; it is probabilistic. A molecule with 5 carbons has a probability distribution of containing 0, 1, or 2 natural


 atoms. When you add a tracer, you are convolving the tracer's distribution with the natural distribution.
The Fix:  You must use Matrix Inversion  or Non-Negative Least Squares (NNLS)  algorithms.
Protocol: Dual-Isotope Correction

Standard: AccuCor2 or IsoCor packages.

  • Input: Raw Mass Isotopomer Distribution (MID) vectors.

  • Matrix Construction: The software constructs a correction matrix (

    
    ) based on the chemical formula and the natural abundance of all elements (C, N, H, O, S).
    
    • For dual isotopes, this matrix accounts for the joint probability of naturally occurring

      
       AND 
      
      
      
      .
  • Inversion: The corrected distribution (

    
    ) is solved via:
    
    
    
    
  • Validation: Ensure no negative values exist (a common artifact of noise). Software usually applies NNLS to force

    
    .
    
Visualization: The Correction Matrix Logic

CorrectionLogic RawData Raw MID Data (Convolved Signal) Inversion Solve: X = inv(C) * M (NNLS Optimization) RawData->Inversion Formula Chemical Formula (e.g. C5H10N2O3) MatrixGen Generate Correction Matrix (C) (Binomial Expansion) Formula->MatrixGen NatAbundance Natural Abundance Database NatAbundance->MatrixGen MatrixGen->Inversion Output Corrected Labeling (Metabolic Flux Input) Inversion->Output

Caption: The algorithm decouples natural isotope interference from true tracer incorporation.

Module 4: Flux Interpretation & FAQs

Q: My corrected data shows >100% labeling or negative values.

Diagnosis: Signal saturation or spectral interference.

  • Saturation: If the detector saturates on the monoisotopic peak (M+0), the ratio of M+1/M+0 becomes artificially high. Check your TIC (Total Ion Chromatogram) intensity.

  • Interference: A co-eluting contaminant with a similar mass is skewing the distribution. Check the peak shape consistency across all isotopologues.

Q: How do I interpret "Mass Shift" vs. "Mass Distribution"?
  • Mass Shift: Indicates the total number of labeled atoms. (e.g., M+5 Glutamine from [U-

    
    ]-Glucose means the carbon skeleton is intact).
    
  • Mass Distribution (MID): Reveals the pathway.

    • Example: In Citrate, M+2 indicates entry via Acetyl-CoA (PDH pathway). M+4 or M+5 indicates entry via Anaplerosis (Pyruvate Carboxylase).

References

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry.

  • Yang, L., et al. (2022). AccuCor2: Isotope natural abundance correction for dual-isotope tracer experiments. Briefings in Bioinformatics.

  • Wang, Y., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation.[2] Analytical Chemistry.

  • Metallo, C. M., et al. (2012). Tracing metabolic flux with stable isotopes. Nature Protocols.

  • Millard, P., et al. (2019). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.

Sources

Validation & Comparative

Comparative Guide: L-Glutamine (1-13C; alpha-15N) vs. [U-13C]Glutamine for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA), the choice between [U-13C]Glutamine (uniformly labeled) and L-Glutamine (1-13C; alpha-15N) (position-specific dual label) determines the resolution of your biological insight.

  • [U-13C]Glutamine is the "Generalist." It provides a high-level overview of total glutamine carbon contribution to the TCA cycle, anaplerosis, and macromolecule synthesis. However, it suffers from spectral complexity (isotopomer scrambling) that can obscure specific pathway directionality.

  • L-Glutamine (1-13C; alpha-15N) is the "Specialist." It is the gold standard for distinguishing oxidative vs. reductive TCA cycle flux (critical in hypoxia and cancer) and simultaneously tracking nitrogen fate into the transamination network.

Verdict: Use [U-13C]Glutamine for initial pathway mapping.[1] Use L-Glutamine (1-13C; alpha-15N) to quantify reductive carboxylation and decouple carbon/nitrogen fate in complex metabolic phenotypes.

Mechanistic Foundations: The "Why" Behind the Tracer

To interpret the data, one must understand the atomic fate of the tracer.

[U-13C]Glutamine: The Shotgun Approach

When [U-13C]Gln enters the TCA cycle, it labels all 5 carbons of


-ketoglutarate (

-KG).
  • Oxidative TCA:

    
    -KG (M+5) 
    
    
    
    Succinate (M+4).[2] One carbon is lost as CO
    
    
    , but the remaining metabolite is still heavily labeled.
  • Reductive TCA:

    
    -KG (M+5) 
    
    
    
    Citrate (M+5).[2]
  • Ambiguity: After multiple turns of the cycle, isotopologues scramble. Distinguishing M+4 vs M+5 requires complex modeling to separate oxidative flux from reductive flux, especially when pyruvate carboxylase is also active.

L-Glutamine (1-13C; alpha-15N): The Precision Probe

This tracer exploits the specific decarboxylation step of the TCA cycle.

  • The 1-13C Advantage (The "Metallo Test"):

    • The C1 position of glutamine becomes the C1 of

      
      -KG.
      
    • Oxidative Path:

      
      -ketoglutarate dehydrogenase ( 
      
      
      
      -KGDH) removes C1 as CO
      
      
      . The label is lost. Succinate will be M+0.
    • Reductive Path: Isocitrate dehydrogenase (IDH1/2) converts

      
      -KG to Isocitrate/Citrate. The C1 label is retained.  Citrate will be M+1.
      
    • Result: Presence of M+1 Citrate is a binary, unambiguous marker for reductive carboxylation.

  • The Alpha-15N Advantage:

    • Tracks the amino nitrogen.[3][4][5][6][7][8]

    • Transamination: 15N is transferred to Pyruvate (forming Alanine) or Oxaloacetate (forming Aspartate).

    • Deamination: 15N is released as ammonia (GLUD1 activity).

    • Differentiation: Allows you to measure how much glutamine nitrogen supports nucleotide biosynthesis (via Aspartate) versus excretion.

Pathway Visualization

The following diagram illustrates the divergent fates of the 1-13C label (Red) and Alpha-15N label (Blue).

Gln_Metabolism cluster_legend Legend Legend1 1-13C Label (Carbon) Legend2 Alpha-15N Label (Nitrogen) Gln L-Glutamine (1-13C; a-15N) Glu Glutamate Gln->Glu Glutaminase aKG a-Ketoglutarate Glu->aKG GLUD1 / Transaminases Asp Aspartate (15N Labeled) Glu->Asp GOT1/2 (Transamination) Ala Alanine (15N Labeled) Glu->Ala GPT (Transamination) CO2 CO2 (13C Lost) aKG->CO2 Decarboxylation Succ Succinate (Unlabeled) aKG->Succ Oxidative TCA (a-KGDH) Cit_Red Citrate (M+1 Labeled) aKG->Cit_Red Reductive Carboxylation (IDH1/2) Nucl Nucleotides (via Asp) Asp->Nucl Biosynthesis Lipids Fatty Acids (Lipogenesis) Cit_Red->Lipids ACLY / FASN

Caption: Fate of L-Glutamine (1-13C; alpha-15N).[2][7][9][10] Red path indicates reductive carboxylation (C1 retention). Blue path indicates nitrogen transamination.

Comparative Analysis

Feature[U-13C]GlutamineL-Glutamine (1-13C; alpha-15N)
Primary Application Total carbon flux, AnaplerosisReductive Carboxylation (Hypoxia), Nitrogen partitioning
Oxidative TCA Signal Succinate M+4Signal Lost (C1 released as CO2)
Reductive TCA Signal Citrate M+5 (can be confused with M+4+1)Citrate M+1 (Unambiguous)
Nitrogen Tracking NoYes (Transamination vs. Deamination)
Mass Spec Complexity High (Complex isotopomer distribution)Low (Cleaner, distinct mass shifts)
Cost LowerHigher
Key Reference DeBerardinis et al.Metallo et al. (Nature 2011)

Experimental Protocol: Dual-Tracing Workflow

This protocol is designed for adherent cancer cell lines (e.g., HeLa, A549) using LC-MS.

Phase 1: Culture & Pulse
  • Adaptation: Culture cells in standard media (DMEM) with unlabeled glutamine for 24h.

  • Wash: Rapidly wash cells 2x with warm PBS to remove unlabeled glutamine.

  • Pulse: Add tracer media:

    • Base: Glutamine-free DMEM + 10% Dialyzed FBS.

    • Tracer: 4 mM L-Glutamine (1-13C; alpha-15N) .

  • Incubation: Incubate for 4 to 6 hours .

    • Note: Isotopic steady state for TCA intermediates is usually reached by 4-6h. Lipids require 24h+.

Phase 2: Quenching & Extraction (Self-Validating Step)

Validation: Use an internal standard (e.g., Norvaline) to correct for extraction efficiency.

  • Quench: Place plate on dry ice/methanol bath. Aspirate media.

  • Extract: Add 80% cold Methanol (-80°C). Scrape cells.

  • Centrifuge: 14,000 x g for 10 min at 4°C to pellet protein.

  • Supernatant: Collect for LC-MS (Hydrophilic Interaction Liquid Chromatography - HILIC).

Phase 3: Mass Spectrometry Settings
  • Mode: Negative Ion Mode (for TCA intermediates), Positive Ion Mode (for Amino Acids).

  • Resolution: >30,000 (Orbitrap) recommended to resolve 13C vs 15N mass defects if not using dual-label specific software, though unit resolution (Triple Quad) is sufficient if monitoring specific transitions.

Data Interpretation Guide

Use this table to decode your MS results when using L-Glutamine (1-13C; alpha-15N) .

Metabolite DetectedMass ShiftBiological Interpretation
Glutamate M+2 (13C + 15N)Direct uptake and conversion by Glutaminase.
Glutamate M+1 (13C only)Deamination occurred (15N lost to ammonia), C1 retained.
Citrate M+1 (13C) Reductive Carboxylation. Gln

Glu

aKG

Citrate.[1][2]
Succinate M+0Oxidative TCA. C1 was lost as CO2. (Normal mitochondrial respiration).[11]
Aspartate M+1 (15N)Transamination. Gln nitrogen transferred to OAA. Carbon is unlabeled.
Aspartate M+2 (13C + 15N)Rare. Suggests reductive carboxylation (C1) + transamination (N) kept together.
Lactate M+0Gln carbon did not reach pyruvate via Malic Enzyme (C1 lost in oxidative path).
Diagram: Decision Logic for Data Analysis

Analysis_Logic Start Analyze Citrate Isotopologues CheckM1 Is Citrate M+1 Present? Start->CheckM1 Reductive Pathway: Reductive Carboxylation (Hypoxia / IDH mutation) CheckM1->Reductive Yes (13C retained) Oxidative Pathway: Oxidative TCA (Standard Respiration) CheckM1->Oxidative No (13C lost as CO2) CheckAsp Analyze Aspartate Reductive->CheckAsp Oxidative->CheckAsp AspM1 Aspartate M+1 (15N) CheckAsp->AspM1 High Enrichment AspM0 Aspartate M+0 CheckAsp->AspM0 Low Enrichment Result1 Result1 AspM1->Result1 Active Transamination (Nucleotide Synthesis Support) Result2 Result2 AspM0->Result2 Deamination / Excretion

Caption: Logic flow for interpreting MS data from 1-13C; a-15N Glutamine tracing.

References

  • Metallo, C. M., et al. (2011). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia.[12] Nature, 481(7381), 380–384.[12] [Link] (The seminal paper establishing 1-13C Glutamine as the marker for reductive carboxylation.)

  • Mullen, A. R., et al. (2011). Reductive carboxylation supports growth in tumour cells with defective mitochondria. Nature, 481(7381), 385–388.[13] [Link] (Demonstrates the utility of glutamine tracing in mitochondrial dysfunction.)

  • DeBerardinis, R. J., & Cheng, T. (2010). Q's next: the diverse functions of glutamine in metabolism, cell biology and cancer.[14] Oncogene, 29(3), 313–324. [Link] (Authoritative review on glutamine metabolic pathways.)

  • Yuan, J., et al. (2008). Stable Isotope Labeling Assisted Metabolomics Differentiates Glutamine Metabolism in Prostate Cancer. Nature Protocols. [Link] (Methodological standards for isotope tracing.)

  • Altman, B. J., et al. (2016). From Krebs to clinic: glutamine metabolism to cancer therapy. Nature Reviews Cancer, 16(10), 619–634. [Link] (Contextualizes the clinical relevance of nitrogen vs carbon tracing.)

Sources

Advantages of dual-labeling with 13C and 15N glutamine over single labeling

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: [U-13C, 15N]Glutamine vs. Single-Label Alternatives

Executive Summary Glutamine (Gln) is the metabolic currency of proliferation, donating carbon to the TCA cycle for energy and lipogenesis, and nitrogen to nucleotides and hexosamines for structural synthesis.[1][2][3] Traditional single-isotope tracing ([U-13C] or [15N]) captures only half of this metabolic picture, often leading to ambiguous data regarding pathway utilization.

This guide details the technical superiority of Dual-Labeling ([U-13C, 15N]Glutamine) . By simultaneously tracking the carbon skeleton and nitrogen fate, researchers can resolve complex bidirectional fluxes (e.g., transamination vs. deamination) and distinguish between de novo synthesis and scavenging pathways in a single, self-validating experiment.

The Metabolic Complexity of Glutamine

To understand the necessity of dual labeling, one must first recognize the divergent fates of the glutamine molecule.

  • Carbon Fate (The Skeleton): Glutamine enters the TCA cycle as

    
    -ketoglutarate (
    
    
    
    -KG).[4][5] From there, it can undergo Oxidative Metabolism (generating ATP) or Reductive Carboxylation (generating Citrate/Acetyl-CoA for lipids), a hallmark of hypoxic cancer cells (Metallo et al., 2011).
  • Nitrogen Fate (The Donor): Glutamine contains two nitrogen atoms:[6]

    • Amide-N: Donated to nucleotide biosynthesis (Purines/Pyrimidines) and hexosamines.

    • Amine-N: Transferred via transaminases to create non-essential amino acids (Aspartate, Alanine, Serine).

The Problem: In a complex cellular environment, Carbon and Nitrogen fluxes are interdependent but distinct. Single labeling decouples these processes, losing the "connection" information.

Limitations of Single-Labeling Approaches
Tracer TypePrimary UtilityCritical Blind Spot
[U-13C]Glutamine Tracking TCA cycle anaplerosis, reductive carboxylation, and lipogenesis.Nitrogen Ambiguity: Cannot determine if the nitrogen in downstream amino acids (e.g., Aspartate) originated from Glutamine or was scavenged from the media.
[15N]Glutamine Tracking nucleotide synthesis and transamination reactions.[7]Carbon Disconnect: Cannot distinguish if the amino acid backbone was synthesized de novo from glucose/glutamine or recycled from protein degradation.
Parallel Experiments Running 13C and 15N in separate wells.Batch Variability: Biological noise between culture wells introduces error when mathematically recombining data sets to estimate flux.
The Dual-Labeling Advantage: [U-13C, 15N]Glutamine

Dual labeling uses Glutamine labeled at all 5 carbons and both nitrogen positions (M+7). This approach transforms the mass spectrometer into a tool capable of Source Discrimination .

Mechanism of Action: The "Mass Shift" Logic

In a dual-label experiment, the specific mass isotopomer distribution (MID) reveals the exact history of the molecule.

  • The Tracer: [U-13C5, 15N2]Glutamine (M+7 )

  • Step 1: Glutaminase (GLS): Removes the Amide-N.

    • Product: Glutamate (M+6 ) [5 Carbons + 1 Amine-N].

  • Step 2: Transamination (GOT): Glutamate donates the Amine-N to Oxaloacetate (OAA) to form Aspartate.

    • Carbon Flow:[8] Glutamate

      
      
      
      
      
      -KG (M+5 )
      
      
      ...
      
      
      OAA (M+4 ).[6]
    • Nitrogen Flow:[7] The Amine-N (M+1 ) is transferred to the OAA.

  • The Resulting Aspartate:

Visualizing the Pathway Divergence

The following diagram illustrates how dual labeling resolves the split and recombination of Carbon and Nitrogen.

Gln_Metabolism cluster_legend Isotope Flow Gln [U-13C, 15N] Glutamine (M+7) Glu Glutamate (M+6) (5C + 1N) Gln->Glu Glutaminase (-Amide N) AmideN Amide-N (Nucleotides) Gln->AmideN Biosynthesis aKG α-Ketoglutarate (M+5) (5C only) Glu->aKG GDH/Transaminase (-Amine N) Asp Aspartate (M+5) (4C + 1N) Glu->Asp N-Donor OAA Oxaloacetate (M+4) (4C only) aKG->OAA TCA Cycle (Oxidative) OAA->Asp C-Backbone key1 Carbon Flow (13C) key2 Nitrogen Flow (15N)

Figure 1: Metabolic fate of [U-13C, 15N]Glutamine.[1][2][4][5][6][9][10][11][12][13][14] Note how Aspartate (M+5) represents the convergence of Carbon (yellow path) and Nitrogen (green path) derived from the original tracer.

Comparative Performance Data

The following table summarizes the resolution capabilities of dual labeling compared to single labeling, based on metabolic flux analysis (MFA) standards (Source: Metallo et al., 2011; Fan et al., 2014).

Feature[U-13C] Only[15N] Only[U-13C, 15N] Dual
TCA Cycle Flux High ResolutionLow ResolutionHigh Resolution
Nucleotide Synthesis No DataHigh ResolutionHigh Resolution
Aspartate Source Ambiguous (C-source only)Ambiguous (N-source only)Precise (C+N Source)
Mass Shift (Signal/Noise) Moderate (+5 Da)Low (+1/2 Da)High (+7 Da)
Reaction Bidirectionality PoorModerateExcellent
Experimental Protocol: Dual-Label Flux Analysis

This protocol is designed for adherent cancer cell lines using LC-MS/MS. It ensures the preservation of metabolite turnover rates.

Phase 1: Tracer Incubation
  • Media Prep: Reconstitute DMEM lacking Glutamine. Add [U-13C5, 15N2]Glutamine to final concentration (e.g., 2-4 mM) and dialyzed FBS (to remove unlabeled Gln).

  • Equilibration: Seed cells in standard media.

  • Pulse: Wash cells 2x with warm PBS. Add the labeled media.

  • Time Course: Incubate for steady-state (e.g., 6-24h) or kinetic flux (e.g., 15, 30, 60 min). Note: Amino acids reach steady state quickly (<2h); lipids take longer (>24h).

Phase 2: Quenching & Extraction (Critical)

Metabolism must be stopped instantly to prevent "scrambling" of the label.

  • Quench: Rapidly aspirate media. Immediately wash with ice-cold saline (0.9% NaCl).

  • Extract: Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the plate.

  • Scrape: Scrape cells on dry ice. Transfer lysate to tubes.

  • Cycle: Vortex vigorously (10 min at 4°C). Centrifuge at 14,000 x g for 10 min.

  • Supernatant: Transfer to LC-MS vials. (Optional: Dry down under Nitrogen gas and reconstitute in mobile phase for higher concentration).

Phase 3: LC-MS/MS Workflow

Workflow Start Cell Culture (Steady State) Pulse Switch to [U-13C, 15N]Gln Media Start->Pulse t=0 Quench Metabolic Quenching (-80°C 80% MeOH) Pulse->Quench t=End Extract Metabolite Extraction (Centrifugation) Quench->Extract LCMS HILIC LC-MS/MS (Neg/Pos Switching) Extract->LCMS Data Data Analysis (IsoCorrectoR / AccuCor) LCMS->Data

Figure 2: Optimized workflow for dual-isotope metabolic flux analysis.

Data Interpretation & Troubleshooting

Correcting for Natural Abundance: Raw mass spec data includes naturally occurring 13C (1.1%) and 15N (0.37%).[] You must use correction software (e.g., IsoCorrectoR or AccuCor ) to strip this background noise. Dual labeling requires specific matrices that account for both isotopes simultaneously.

Key Signal Interpretation:

  • Glutamate M+6: Indicates direct Glutaminase activity (loss of Amide-N only).

  • Glutamate M+5: Indicates Glutamate Dehydrogenase (GDH) activity or exchange, where the Amine-N was lost/swapped.

  • Citrate M+5: The "Gold Standard" marker for Reductive Carboxylation . This shows the 5-carbon skeleton of Gln entered the TCA cycle in reverse (reductive) rather than oxidative (which would lose carbons to CO2).

References
  • Metallo, C. M., et al. (2011). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia.[16] Nature, 481(7381), 380–384.[4][16] [Link][4]

  • Fan, J., et al. (2014). Quantitative flux analysis reveals folate-dependent NADPH production. Nature, 510(7504), 298–302. [Link]

  • DeBerardinis, R. J., et al. (2007). Beyond aerobic glycolysis: Transformed cells can engage in glutamine metabolism that exceeds the requirement for protein and nucleotide synthesis. Proceedings of the National Academy of Sciences, 104(49), 19345–19350. [Link]

  • Yuan, M., et al. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols, 3(8), 1328–1340. [Link]

  • Su, X., et al. (2017). AccuCor: A computational tool for natural isotope abundance correction of mass spectrometer data. Analytical Chemistry, 89(11), 5905–5911. [Link]

Sources

Technical Guide: Comparative Analysis of Mass Spectrometry and NMR for 13C/15N Glutamine Fluxomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: The choice between Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for analyzing [U-13C, 15N]-Glutamine tracing is not a binary selection of "better," but a strategic decision based on sensitivity versus structural specificity .

  • Choose LC-MS/GC-MS when sample availability is limited (<10 mg tissue or <1M cells) and your primary goal is quantifying total pool sizes and mass isotopologue distributions (MIDs) to infer general flux magnitude.

  • Choose NMR when you require unambiguous positional isotopomer data (e.g., distinguishing [1,2-13C] from [3,4-13C] glutamate) or need to directly observe bond integrity (13C-15N scalar couplings) to validate specific enzymatic transformations without the ambiguity of fragmentation patterns.

The Metabolic Context: Why 13C/15N Glutamine?

Glutamine is the primary nitrogen donor and a critical carbon source for anaplerosis in rapidly proliferating cells. Tracing [U-13C, 15N]-Glutamine allows researchers to map three distinct fates simultaneously:

  • Bioenergetics: Carbon entry into the TCA cycle via

    
    -ketoglutarate.
    
  • Redox Defense: Glutamate incorporation into Glutathione (GSH).

  • Biosynthesis: Nitrogen donation to purine/pyrimidine synthesis.

Visualization: Glutamine Metabolic Fates

The following diagram maps the flow of Carbon (C) and Nitrogen (N) from Glutamine, illustrating the complexity that necessitates robust analytical methods.

G cluster_0 Cytosol cluster_1 Mitochondria Gln_Ext [U-13C, 15N]-Glutamine (Extracellular) Gln_Int Glutamine (Intracellular) Gln_Ext->Gln_Int Transport (SLC1A5) Glu Glutamate Gln_Int->Glu Glutaminase (GLS) Nucl Nucleotides (Purines/Pyrimidines) Gln_Int->Nucl N-donation GSH Glutathione (GSH) Glu->GSH GCL/GSS aKG a-Ketoglutarate Glu->aKG GDH / Transaminases TCA TCA Cycle Flux aKG->TCA Asp Aspartate TCA->Asp Oxaloacetate

Caption: Simplified metabolic fate of 13C/15N Glutamine. Blue nodes indicate tracers; Red nodes indicate central intermediates; Green nodes indicate biosynthetic endpoints.

Technological Deep Dive

Mass Spectrometry (LC-MS / GC-MS): The Sensitivity Specialist

MS measures Isotopologues —molecules differing only by mass (e.g., M+0, M+1, M+5).

  • Mechanism: Ionizes molecules and separates them by Mass-to-Charge ratio (m/z).

  • The "Black Box" Problem: In standard MS, an M+2 glutamate signal tells you two carbons are labeled, but not which two. Was it processed via PDH or PC? While MS/MS (fragmentation) can elucidate this, it requires complex method development and assumes predictable fragmentation patterns.

  • Strength: Unmatched sensitivity. You can analyze flux in limited stem cell populations or specific organelle fractions.

NMR Spectroscopy: The Structural Strategist

NMR measures Isotopomers —molecules differing by the position of the isotope.

  • Mechanism: Detects the resonant frequency of nuclei (13C, 15N, 1H) in a magnetic field.[1][2][3] The "Chemical Shift" is highly sensitive to the local electronic environment.

  • The J-Coupling Advantage: This is the "killer app" for 13C-15N studies. If a 13C is directly bonded to a 15N, the NMR signal splits (scalar coupling). This provides irrefutable proof that the C-N bond is intact. If the bond breaks and reforms with unlabeled N, the splitting disappears. MS cannot see this bond connectivity directly; it only infers it from mass.

Head-to-Head Comparison Data

FeatureNMR (High-Field, Cryoprobe)Mass Spectrometry (LC-HRMS)
Primary Readout Positional Isotopomers & Bond ConnectivityMass Isotopologues (MIDs)
Sample Requirement High (~10-50 mg tissue / 5-10M cells)Low (<1 mg tissue / 0.5M cells)
Limit of Detection ~1-5 μM~1-10 nM (Femtomolar range)
Quantification Inherently Quantitative (Linear response)Requires Isotopically Labeled Internal Standards
Sample Recovery Non-destructive (Sample can be reused)Destructive
13C-15N Discrimination Excellent (via J-coupling constants)Difficult (requires ultra-high res to split 13C vs 15N mass defect)
Throughput Low (10-60 mins per sample)High (5-15 mins per sample)

Experimental Protocols (SOPs)

Protocol A: NMR Analysis of 13C/15N Glutamine

Objective: To detect specific positional enrichments and C-N couplings. Equipment: 600+ MHz NMR with Cryoprobe (recommended).

  • Quenching & Extraction:

    • Rapidly wash cells (10M+) with ice-cold PBS (1x).

    • Critical Step: Add 3 mL ice-cold Methanol/Chloroform/Water (1:1:1) . This "dual-phase" extraction separates polar metabolites (top phase) from lipids (bottom phase).

    • Vortex vigorously for 1 min. Incubate on ice for 15 min.

    • Centrifuge at 10,000 x g for 15 min at 4°C.

  • Sample Preparation:

    • Collect the upper aqueous phase (polar).

    • Lyophilize (freeze-dry) overnight to remove solvent. Note: Heat will degrade glutamine to glutamate.

    • Reconstitute in 600 μL D2O containing 0.1 mM DSS (internal standard).

  • pH Adjustment (The "Make or Break" Step):

    • Adjust pH to 7.00 ± 0.05 using dilute DCl or NaOD.

    • Why? Glutamate and Glutamine chemical shifts are pH-sensitive. If pH varies between samples, peak alignment algorithms will fail.

  • Acquisition:

    • Run 1D 1H-NMR (with water suppression) for quantification.

    • Run 2D 1H-13C HSQC to resolve overlapping peaks and identify specific carbon positions (e.g., C4 vs C3 of Glutamate).

    • Validation: Look for the 13C satellites in the 1H spectrum. The size of the satellite relative to the central peak gives the % enrichment.

Protocol B: LC-MS Analysis of 13C/15N Glutamine

Objective: To quantify mass isotopologue distributions (MIDs) with high sensitivity. Equipment: Q-Exactive or Triple Quadrupole MS coupled to UHPLC.

  • Quenching & Extraction:

    • Wash cells (1M) with ice-cold Ammonium Acetate (volatile buffer).

    • Add 500 μL 80% Methanol (pre-cooled to -80°C).

    • Causality: -80°C methanol instantly quenches metabolic enzymes, preventing ATP hydrolysis and glutamine deamination.

  • Clarification:

    • Scrape cells, transfer to tube. Vortex.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to a new glass vial.

  • Drying & Reconstitution:

    • Dry under nitrogen gas flow (avoid heat).

    • Reconstitute in 100 μL LC-MS Mobile Phase A (e.g., 20 mM Ammonium Carbonate, pH 9.0 for HILIC).

  • LC Separation (HILIC Mode):

    • Use a ZIC-pHILIC column. Glutamine and Glutamate are highly polar and retain poorly on C18.

    • Gradient: High organic (Acetonitrile) to high aqueous.

  • MS Detection:

    • Operate in Negative Mode (better for TCA intermediates) and Positive Mode (better for Amino Acids).

    • Validation: Monitor the natural abundance of 13C in an unlabeled standard. If M+1 is >1.1% (theoretical), your detector is saturated.

Decision Matrix & Workflow

Use this logic flow to determine the appropriate instrument for your specific research question.

DecisionMatrix Start Start: Experimental Goal SampleQ Sample Quantity? Start->SampleQ LowSample Low (<1M Cells) SampleQ->LowSample Limited HighSample High (>10M Cells) SampleQ->HighSample Abundant UseMS USE LC-MS / GC-MS (High Sensitivity, MIDs) LowSample->UseMS Must use MS QuestionType Specific Question? HighSample->QuestionType FluxMag General Flux Magnitude QuestionType->FluxMag Pool Sizes & Total Enrichment BondConn Bond Connectivity / Specific Position QuestionType->BondConn C-N Bond Integrity FluxMag->UseMS Higher Throughput UseNMR USE NMR (High Specificity, Isotopomers) BondConn->UseNMR Required Physics

Caption: Analytical Decision Matrix. Red paths indicate constraints leading to MS; Green paths indicate conditions allowing for NMR's structural benefits.

References

  • Fan, T. W. M., & Lane, A. N. (2012). NMR-based stable isotope resolved metabolomics in systems biochemistry. Journal of Biomolecular NMR, 51, 321–334. Link

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2008). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Nature Protocols, 7(5), 872–881. Link

  • Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2008). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. Methods in Cell Biology, 84, 541-588. Link

  • Giraudeau, P. (2020). Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives. Frontiers in Molecular Biosciences. Link

  • Clendinen, C. S., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9237–9245. Link

Sources

Cross-Validation of Metabolic Fluxes: A Guide to Orthogonal Isotopic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Senior Researchers, Metabolic Engineers, Drug Discovery Scientists

Executive Summary

In metabolic flux analysis (MFA), the "single-tracer fallacy"—the assumption that one isotopic substrate (e.g., [U-13C]Glucose) can resolve the entire metabolic network—is a primary source of experimental error. While uniformly labeled glucose illuminates glycolysis and the initial TCA cycle turns, it leaves critical "blind spots" in anaplerosis, reductive carboxylation, and lipid biosynthesis.

This guide details the methodology for Parallel Labeling Experiments (PLE) , a self-validating system that uses orthogonal tracers to cross-verify flux estimates. By integrating data from distinct isotopic entry points (Glucose vs. Glutamine) and atomic species (13C vs. 2H), researchers can achieve high-resolution flux maps required for rigorous drug development and phenotypic characterization.

Part 1: The Necessity of Orthogonal Tracing

The "Blind Spot" Theory

Metabolic networks are highly interconnected. A tracer entering at "Node A" (e.g., Glucose) dilutes as it traverses the network. By the time it reaches "Node Z" (e.g., distal TCA cycle intermediates or lipid headgroups), the isotopic enrichment may be insufficient to distinguish between competing fluxes (e.g., oxidative vs. reductive TCA flow).

Causality in Experimental Choice:

  • [U-13C]Glucose: Excellent for Glycolysis and PPP. Blind Spot: Cannot distinguish between pyruvate cycling and simple TCA entry without high precision.

  • [U-13C]Glutamine: Bypasses glycolysis to directly label the TCA cycle via

    
    -ketoglutarate. Blind Spot: Upper glycolysis and PPP.
    
  • Deuterated Tracers (e.g., [2H]Glucose): Decouples carbon flux from redox state (NADPH), validating lipid synthesis rates.

Diagram 1: Tracer Entry & Resolution Map

This diagram visualizes how different tracers resolve specific metabolic nodes, highlighting the complementary nature of PLE.

MetabolicResolution Glc_U [U-13C]Glucose Glycolysis Glycolysis (Empden-Meyerhof) Glc_U->Glycolysis TCA_Ox Oxidative TCA (Forward Flux) Glc_U->TCA_Ox Glc_12 [1,2-13C]Glucose PPP Pentose Phosphate Pathway (PPP) Glc_12->PPP Resolves oxidative vs non-oxidative Gln_U [U-13C]Glutamine Gln_U->TCA_Ox TCA_Red Reductive Carboxylation (IDH1/2 Reverse) Gln_U->TCA_Red Critical for Cancer/Hypoxia D2O D2O / [2H]Glucose Lipid De Novo Lipid Synthesis D2O->Lipid NADPH Tracing

Figure 1: Mapping of isotopic tracers to their primary zones of metabolic resolution. Solid lines indicate high-resolution coverage; dashed lines indicate lower resolution due to dilution.

Part 2: Comparative Analysis of Tracer Systems

This section objectively compares the performance of tracer systems. Data is synthesized from standard mammalian cell culture MFA studies (e.g., Metallo et al., 2009; Antoniewicz et al., 2011).

Table 1: Tracer Performance Matrix
Tracer SystemPrimary ResolutionThe "Blind Spot"Analytical Challenge
[U-13C]Glucose Glycolysis, Lactate production, Pyruvate Dehydrogenase (PDH) flux.Pentose Phosphate Pathway (PPP): Cannot easily distinguish oxidative vs. non-oxidative branches without positional labeling.Low. Standard fragmentation patterns are well-documented.
[1,2-13C]Glucose PPP Resolution: Specifically releases 13CO2 at the G6PDH step, allowing precise calculation of PPP flux.Distal TCA cycle fluxes are often too diluted for precise quantification.Medium. Requires specific fragment analysis (e.g., m/z differences in lactate).
[U-13C]Glutamine TCA Anaplerosis: Resolves glutaminolysis and reductive carboxylation (critical in oncology).Glycolysis and upper metabolic nodes (G6P, F6P) remain unlabeled.Medium. Glutamine is unstable; spontaneous degradation to pyroglutamate can skew results.
Deuterium (2H) Lipid/NADPH: Tracks reducing equivalents independent of carbon skeletons.Kinetic Isotope Effect (KIE): C-D bonds break slower than C-H bonds, potentially artificially slowing rate-limiting steps.[1]High. H/D exchange with solvent water can lead to label loss.
Deep Dive: 13C vs. 2H Validation
  • Why use 2H? 13C tracks the skeleton (carbon backbone), while 2H tracks the reducing power (NADPH/NADH).

  • The Validation: If 13C-Glucose indicates high lipogenesis but 2H-tracing shows low NADPH incorporation, the pathway may be utilizing alternative carbon sources (e.g., acetate) or scavenging pre-existing lipids, revealing a false positive in the 13C data.

  • Trustworthiness Note: Be cautious of H/D exchange . Labels at acidic positions (e.g.,

    
    -carbons to carbonyls) can exchange with cellular water, erasing the signal. Always correct for solvent exchange rates.
    

Part 3: Experimental Protocol (Parallel Labeling)

Objective: Establish a self-validating flux map for Adherent Mammalian Cells (e.g., HEK293, A549).

Diagram 2: Parallel Labeling Workflow

This workflow ensures that samples processed for different tracers are comparable.

PLE_Workflow cluster_label Parallel Labeling (t=0 to Steady State) Start Seed Cells (6-well plates) TracerA Group A: [U-13C]Glucose Start->TracerA TracerB Group B: [U-13C]Glutamine Start->TracerB Quench Metabolic Quenching (CRITICAL STEP) TracerA->Quench TracerB->Quench Extract Biphasic Extraction (MeOH:H2O:CHCl3) Quench->Extract Analysis LC-MS/MS or GC-MS Extract->Analysis

Figure 2: Parallel Labeling Workflow. Note that quenching must be identical for both groups to ensure metabolic snapshots are comparable.

Step-by-Step Methodology
1. Isotopic Steady State Setup
  • Logic: Flux calculations (MFA) assume isotopic steady state (enrichment is constant).

  • Protocol:

    • Seed cells in 6-well plates (triplicate per condition).

    • Group A: Switch media to DMEM containing 10mM [U-13C]Glucose + Unlabeled Glutamine.

    • Group B: Switch media to DMEM containing 10mM Unlabeled Glucose + 4mM [U-13C]Glutamine.

    • Duration: Culture for at least 3-5 cell doublings to ensure >98% isotopic turnover in macromolecules, or 24-48h for central carbon metabolites.

2. The "Gold Standard" Quenching Step
  • Expert Insight: Poor quenching is the #1 cause of data artifacts. ATP turnover occurs in milliseconds.

  • Protocol:

    • Place plate on a bed of ice.

    • Rapidly aspirate media.

    • Wash: Immediately add 2mL ice-cold (4°C) 0.9% NaCl (Saline) . Aspirate immediately.

      • Why? Removes extracellular tracer without shocking cells (unlike PBS which can precipitate salts in MS).

    • Quench: Immediately add 1mL -80°C 80% Methanol / 20% Water .

      • Why? 100% Methanol can cause membrane leakage before enzyme inactivation. 80% is the optimal balance for protein precipitation and metabolite retention.

    • Incubate at -80°C for 15 minutes to ensure complete lysis.

3. Biphasic Extraction
  • Protocol:

    • Scrape cells in the methanol solution and transfer to tubes.

    • Add Chloroform (CHCl3) to achieve a ratio of 1:1:1 (MeOH:Water:CHCl3) .

    • Vortex vigorously and centrifuge at 10,000 x g for 5 mins.

    • Result:

      • Top Layer (Polar): Contains Glucose, Lactate, TCA intermediates (Analyze via LC-MS/MS - HILIC column).

      • Bottom Layer (Non-polar): Contains Lipids (Analyze via LC-MS - C18 column).

Part 4: Data Interpretation & Validation

Self-Validating the System

To cross-validate, you must compare the Calculated Fluxes derived from Group A and Group B.

  • Mass Isotopomer Distribution (MID): Correct raw MS data for natural abundance (using software like IsoCor or Polari).

  • Flux Modeling: Use software (e.g., INCA or 13C-Flux2) to fit a model to the data.

  • The Cross-Check:

    • Calculate the flux of Citrate Synthase using the Glucose tracer data.

    • Calculate the flux of Citrate Synthase using the Glutamine tracer data.

    • Validation: These two values should overlap within their 95% confidence intervals. If they diverge, your metabolic map is missing a pathway (e.g., cytosolic citrate dilution or unknown exchange fluxes).

Common Pitfalls (Troubleshooting)
  • Low Enrichment: If TCA intermediates show <5% labeling from Glucose, the cells may be relying on exogenous pyruvate or acetate (common in improperly dialyzed FBS).

  • Scrambling: In 2H tracing, loss of label at specific carbons indicates high exchange rates. Use this "loss" to calculate the reversibility of enzymes like fumarase.

References

  • Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.

  • Antoniewicz, M. R., et al. (2011). "Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Metabolic Engineering.

  • Crown, S. B., & Antoniewicz, M. R. (2013). "Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies." Metabolic Engineering.

  • Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry.

  • Lewis, C. A., et al. (2014). "Tracing Metabolic Flux In Vivo." Cell Metabolism.

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A Senior Scientist's Guide to Reproducibility and Accuracy in L-Glutamine (1-¹³C; alpha-¹⁵N) Tracing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of L-Glutamine (1-¹³C; alpha-¹⁵N) tracing with alternative stable isotope tracers. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating highly reproducible and accurate metabolic flux data.

The Strategic Advantage of Dual-Isotope Tracing

Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways.[1][2] While uniformly labeled tracers like [U-¹³C₅]glutamine are excellent for tracking the overall contribution of glutamine's carbon skeleton to downstream pathways like the TCA cycle and lipogenesis, they do not simultaneously reveal the fate of its nitrogen atoms.[3][4] This is where the strategic power of a dual-labeled tracer like L-Glutamine (1-¹³C; alpha-¹⁵N) becomes evident.

By labeling a specific carbon (the carboxyl carbon at position 1) and the alpha-amino nitrogen, this tracer allows researchers to simultaneously and unambiguously track the entry of glutamine's carbon backbone and its primary amino group into distinct metabolic pathways. This is particularly crucial for dissecting the contributions of glutamine to:

  • TCA Cycle Anaplerosis: Tracking the ¹³C label through α-ketoglutarate.

  • Transamination Reactions: Following the ¹⁵N label as it is transferred to other amino acids, such as aspartate and alanine.

  • Nucleotide and Hexosamine Biosynthesis: Monitoring the incorporation of the ¹⁵N atom into these critical building blocks.

This dual-view provides a layer of analytical certainty that is not possible with single-label tracers alone, allowing for a more precise quantification of carbon and nitrogen flux.

Comparison of Common Glutamine Tracers

The choice of tracer is a critical experimental design decision that directly influences the accuracy of the resulting metabolic flux data.[5]

TracerPrimary ApplicationAdvantagesLimitations
L-Glutamine (1-¹³C; alpha-¹⁵N) Simultaneous tracing of carbon and nitrogen from a single molecule.Disambiguates transamination from carbon skeleton metabolism. High specificity for the first turn of the TCA cycle.The ¹³C label is lost as CO₂ during oxidative decarboxylation, making it unsuitable for tracking carbon through multiple TCA cycles.
[U-¹³C₅]Glutamine Tracing the overall contribution of glutamine's carbon backbone.Labels all five carbons, allowing for tracking through oxidative and reductive pathways and into lipids.[3][4]Does not provide information on nitrogen fate. Can be complex to interpret after multiple turns of the TCA cycle.
[1-¹³C]Glutamine Specifically tracing reductive carboxylation.The ¹³C label is retained in citrate via reductive carboxylation but lost in the oxidative TCA cycle, providing a clear signal for this pathway.[3][6]Provides no information on nitrogen metabolism or oxidative TCA flux.
[5-¹³C]Glutamine Tracing the contribution of glutamine to lipid synthesis via reductive carboxylation.[3]The C5 carbon is incorporated into acetyl-CoA via reductive carboxylation, directly tracing this specific biosynthetic route.[3]Limited utility for tracking oxidative TCA metabolism. No nitrogen fate information.
[alpha-¹⁵N]Glutamine Tracing the fate of the alpha-amino nitrogen.Directly measures the contribution of glutamine's nitrogen to other amino acids and nucleotides.Provides no information on the fate of the carbon skeleton.

Achieving High Reproducibility and Accuracy: A Validated Approach

The reliability of any isotope tracing experiment hinges on meticulous experimental design and execution. The following sections detail the critical parameters and provide a self-validating protocol.

The Causality of Experimental Design

Every step in a tracing experiment is a potential source of variability. Understanding the rationale behind each choice is key to minimizing error and ensuring reproducibility.

  • Isotopic Steady State: The fundamental assumption for many flux analyses is that the system is at an isotopic steady state, where the fractional labeling of intracellular metabolites is constant.

    • Why it Matters: If the system is not at steady state, the measured isotopic enrichment will be a moving target, leading to inaccurate flux calculations.

    • How to Achieve It: The time to reach steady state varies by cell type and metabolic pathway. For TCA cycle intermediates using a glutamine tracer, this is often achieved within 3-6 hours.[3] It is critical to perform a preliminary time-course experiment (e.g., sampling at 1, 3, 6, 12, and 24 hours) for any new cell line or experimental condition to empirically determine the point at which isotopic enrichment in key metabolites (like glutamate and citrate) plateaus.

  • Metabolite Quenching: This is arguably the most critical step for accuracy. The goal is to instantly halt all enzymatic activity to preserve a snapshot of the metabolome at the time of collection.[7]

    • Why it Matters: Metabolite pools can turn over in seconds. A delay or an inefficient quenching method will lead to a distorted and inaccurate representation of the intracellular metabolic state.[2]

    • Optimal Method: Rapid aspiration of media followed by immediate addition of an ice-cold (−80°C) 80:20 methanol:water solution is a widely validated and effective method.[8] The cold temperature instantly stops enzyme function, and the methanol simultaneously begins the extraction process while precipitating proteins. Using liquid nitrogen directly on the culture dish is another effective, albeit more technically demanding, technique.[9]

  • Metabolite Extraction: The goal is to efficiently and reproducibly extract the metabolites of interest from the cellular matrix.

    • Why it Matters: Incomplete extraction will lead to an underestimation of metabolite pool sizes and can skew isotopic enrichment data if certain pools are extracted more efficiently than others.

    • Optimal Method: A multi-step extraction using a solvent system like methanol, chloroform, and water allows for the separation of polar metabolites (in the methanol/water phase) from lipids (in the chloroform phase), providing clean samples for analysis.[9]

Data Presentation: Expected Performance

High-quality analytical instrumentation and a robust protocol should yield highly reproducible data. The following table summarizes typical performance metrics for stable isotope tracing experiments using mass spectrometry.

ParameterAnalytical PlatformTypical Coefficient of Variation (CV%) / RSD%Reference
Reproducibility Gas Chromatography-Mass Spectrometry (GC/MS)< 0.8%[10]
Reproducibility Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS)< 3.2%[10]
Precision (without internal standards) Liquid Chromatography-Mass Spectrometry (LC-MS)~11% (Average RSD)[9]

Note: The values from[10] were obtained using a specific derivatization method for glutamine but are representative of the high reproducibility achievable with mass spectrometry-based isotope analysis.

Visualizing the Workflow and Metabolic Fate

Diagrams are essential for conceptualizing the experimental process and the complex metabolic pathways being traced.

experimental_workflow cluster_prep Phase 1: Cell Culture & Labeling cluster_harvest Phase 2: Quenching & Extraction cluster_analysis Phase 3: Analysis & Data Interpretation seed Seed Cells in Standard Medium attach Allow Cell Attachment (>6 hours) seed->attach wash1 Wash x2 with PBS attach->wash1 label_media Switch to Isotope-Containing Medium (e.g., 4 mM L-Gln (1-¹³C; α-¹⁵N)) wash1->label_media incubate Incubate to Isotopic Steady State (Determine via Time-Course Exp.) label_media->incubate quench Quench Metabolism (-80°C 80% Methanol) incubate->quench scrape Scrape Cells quench->scrape extract Extract Metabolites (Methanol/Chloroform/Water) scrape->extract centrifuge Centrifuge to Separate Phases (14,000 x g, 10 min, 4°C) extract->centrifuge collect Collect Aqueous Phase (Polar Metabolites) centrifuge->collect dry Dry Sample collect->dry resuspend Resuspend for Analysis dry->resuspend lcms LC-MS/MS Analysis resuspend->lcms data Data Processing (Correct for Natural Abundance) lcms->data

Caption: A typical experimental workflow for stable isotope tracing.

metabolic_fate cluster_tca TCA Cycle (Oxidative) Gln L-Glutamine (¹³C-1; ¹⁵N-α) Glu Glutamate (¹³C-1; ¹⁵N-α) Gln->Glu GLS aKG α-Ketoglutarate (¹³C-1) Glu->aKG GDH/Transaminase (¹⁵N transferred) Asp Aspartate (¹⁵N) Glu->Asp AST SucCoA Succinyl-CoA aKG->SucCoA OGDH CO2 CO₂ (¹³C lost) aKG->CO2 Nuc Nucleotides (¹⁵N) Asp->Nuc OAA Oxaloacetate

Caption: Metabolic fate of L-Glutamine (1-¹³C; alpha-¹⁵N).

A Self-Validating Experimental Protocol

This protocol incorporates quality control and validation steps to ensure data integrity.

Materials:

  • Cell culture medium without glutamine (e.g., Gibco DMEM A1443001)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids.

  • L-Glutamine (1-¹³C; alpha-¹⁵N) tracer

  • Unlabeled L-Glutamine

  • Phosphate-Buffered Saline (PBS)

  • Quenching Solution: 80% Methanol / 20% Water, pre-chilled to -80°C

  • Extraction Solvents: Chloroform, HPLC-grade Water

Procedure:

  • Cell Seeding (Day 0):

    • Seed cells in a 6-well plate at a density that will result in ~80% confluency after 24-48 hours. Use standard glutamine-containing growth medium.

    • Rationale: Ensures cells are in a healthy, exponential growth phase before the experiment begins.

  • Tracer Incubation (Day 1):

    • Aspirate the growth medium completely. Wash cells twice with sterile PBS at room temperature.

    • Rationale: Removes residual unlabeled glutamine, maximizing the enrichment from the tracer.

    • Prepare the labeling medium: Basal medium supplemented with dFBS, glucose, and 4 mM L-Glutamine (1-¹³C; alpha-¹⁵N).

    • Control Wells (Crucial for Validation): Prepare parallel wells with medium containing 4 mM unlabeled L-Glutamine. These wells will be used to determine the natural isotopic abundance in your specific samples.

    • Add 2 mL of the appropriate medium to each well and return to the incubator for the predetermined time required to reach isotopic steady state (e.g., 6 hours).

  • Metabolite Quenching and Harvesting (Day 1):

    • Work quickly and on ice from this point forward.

    • Aspirate the labeling medium from the well.

    • Immediately add 1 mL of ice-cold (-80°C) 80% methanol quenching solution to the well.

    • Rationale: This step is the most critical for accuracy. The cold methanol instantly halts all enzymatic reactions.[8]

    • Place the plate on dry ice or a pre-chilled metal block. Scrape the cells into the methanol solution using a cell scraper.

    • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Metabolite Extraction:

    • To the 1 mL cell suspension in methanol, add 400 µL of chloroform and 400 µL of water.

    • Vortex vigorously at 4°C for 10 minutes.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to separate the phases.

    • Validation Check: You should see three distinct layers: an upper aqueous/methanol phase (polar metabolites), a middle protein disc, and a lower chloroform phase (lipids).

    • Carefully collect the upper aqueous phase (~800 µL) into a new, clean microcentrifuge tube, being careful not to disturb the protein layer.

  • Sample Preparation for LC-MS Analysis:

    • Dry the collected aqueous phase completely using a vacuum centrifuge (SpeedVac).

    • Store dried pellets at -80°C until analysis.

    • Prior to analysis, resuspend the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of resuspension buffer (e.g., 50:50 methanol:water) compatible with your LC-MS method. Vortex thoroughly and centrifuge to pellet any insoluble debris.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Data Analysis and Validation:

    • Analyze samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Data Correction (Self-Validation): The raw data must be corrected for the naturally occurring abundance of isotopes (e.g., the 1.1% natural abundance of ¹³C). Software tools are available for this correction.[11] The data from your unlabeled control wells are essential for this step.

References

  • Boirie, Y., et al. (2001). Determination of 13C- and 15N-enrichment of glutamine by gas chromatography/mass spectrometry and gas chromatography/combustion/isotope ratio mass spectrometry after N(O,S)-ethoxycarbonyl ethyl ester derivatisation. Rapid Communications in Mass Spectrometry, 15(14), 1212-1218. [Link]

  • Le, A., et al. (2013). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. In Tumor Metabolome Targeting and Drug Development (pp. 331-347). Springer. [Link]

  • Chen, L. S., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(6), 318. [Link]

  • Yoo, H., et al. (2008). C-13 Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. In Metabolic Engineering in the Post-Genomic Era. ResearchGate. [Link]

  • Gameiro, P. A., et al. (2016). In-vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma. bioRxiv. [Link]

  • Roci, I., et al. (2019). Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells. Scientific Reports, 9(1), 1-11. [Link]

  • Zhong, Y., et al. (2025). Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Bio-protocol, 15(10), e5322. [Link]

  • Salamanca-Cardona, L., et al. (2022). Hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. Proceedings of the National Academy of Sciences, 119(19), e2120595119. [Link]

  • Rider, D. A., et al. (2023). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Metabolites, 13(11), 1121. [Link]

  • Atherton, P. (2016). Development and application of stable isotope tracers to exercise physiology. The Physiological Society. [Link]

  • Tiwari, A., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR protocols, 3(2), 101305. [Link]

  • Zhong, Y., et al. (2024). Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Bio-protocol. [Link]

  • Chen, L. S., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(6), 318. [Link]

  • Li, Y., et al. (2024). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au. [Link]

  • Lorenz, M. A., et al. (2011). Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics. Analytical chemistry, 83(9), 3406-3414. [Link]

  • Chen, L. S., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. ResearchGate. [Link]

  • Wang, L., et al. (2018). Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus. Journal of Microbiological Methods, 153, 46-53. [Link]

  • D'Souza, C. J., et al. (2018). Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii. Metabolites, 8(4), 69. [Link]

  • Metallo, C. M., et al. (2012). Fatty Acid Labeling from Glutamine in Hypoxia Can Be Explained by Isotope Exchange without Net Reductive Isocitrate Dehydrogenase (IDH) Flux. Journal of Biological Chemistry, 287(47), 39856-39865. [Link]

Sources

A Researcher's Guide to Correlating Metabolic Flux with Phenotypic Data Using L-GLUTAMINE (1-¹³C; α-¹⁵N)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Metabolomics to Dynamic Flux

In the quest to understand complex biological systems, particularly in disease states like cancer, researchers are moving beyond static snapshots of metabolite concentrations. The true picture of cellular activity lies in the dynamic flow of molecules through metabolic networks—a concept known as metabolic flux.[1] Stable isotope tracing, a powerful technique that introduces labeled nutrients into a system, allows us to track the transformation of these molecules and quantify the rates of metabolic pathways.[2][3] This guide focuses on a particularly insightful tracer, L-glutamine labeled with both Carbon-13 (¹³C) at the first carbon and Nitrogen-15 (¹⁵N) at the alpha-nitrogen (L-GLUTAMINE (1-¹³C; α-¹⁵N)). We will explore its unique advantages in deconvoluting the intricate web of carbon and nitrogen metabolism and how it provides a clearer correlation with cellular phenotypes compared to other tracers.

Glutamine is a critical nutrient for many rapidly proliferating cells, serving as a key source of both carbon and nitrogen for the synthesis of biomass and energy production.[4][5] Its metabolism is often reprogrammed in cancer, making it a focal point for therapeutic targeting.[5][6] By using a dual-labeled glutamine, we can simultaneously trace the fate of its carbon backbone and its nitrogen, offering a multi-dimensional view of metabolic reprogramming.[][8][9]

The Dual-Label Advantage: Unraveling Carbon and Nitrogen Fates with L-GLUTAMINE (1-¹³C; α-¹⁵N)

The strategic placement of ¹³C at the C1 position and ¹⁵N at the alpha-amino group of glutamine provides distinct advantages for metabolic flux analysis. This dual-labeling approach allows for the simultaneous quantification of intracellular carbon and nitrogen metabolic fluxes.[8][9]

The ¹³C label on the first carbon allows for the tracing of glutamine's entry into the Tricarboxylic Acid (TCA) cycle. Upon conversion to α-ketoglutarate, the ¹³C can be tracked as it progresses through the oxidative or reductive pathways of the TCA cycle, providing insights into processes like glutaminolysis and lipogenesis.[4][10]

Simultaneously, the α-¹⁵N label enables the tracking of nitrogen distribution. Glutamine is a primary nitrogen donor for the synthesis of non-essential amino acids and nucleotides.[11] By monitoring the incorporation of ¹⁵N into these downstream metabolites, we can quantify the contribution of glutamine to these crucial biosynthetic pathways. This is particularly important in understanding how cancer cells acquire the nitrogen necessary for their rapid growth.

Comparative Analysis of Metabolic Tracers

While L-GLUTAMINE (1-¹³C; α-¹⁵N) is a powerful tool, the choice of tracer is critical and depends on the specific biological question.[4] Here, we compare it with other commonly used tracers.

TracerPrimary Metabolic InsightAdvantagesDisadvantages
L-GLUTAMINE (1-¹³C; α-¹⁵N) Simultaneous carbon and nitrogen flux from glutamine.Provides a multi-dimensional view of glutamine metabolism, crucial for understanding its dual role as a carbon and nitrogen source.[][8]May not fully capture glucose-derived metabolic pathways.
[U-¹³C]-Glutamine Overall contribution of glutamine's carbon backbone to various pathways.All five carbons are labeled, providing rich labeling patterns in TCA cycle intermediates and downstream metabolites.[4][10]Does not provide information on nitrogen fate.
[α-¹⁵N]-Glutamine Nitrogen donation from glutamine to other amino acids and nucleotides.Directly tracks nitrogen flux, essential for studying nucleotide and amino acid biosynthesis.[11]Provides no information on carbon metabolism.
[U-¹³C]-Glucose Central carbon metabolism originating from glucose.The most common tracer for studying glycolysis and its contribution to the TCA cycle.Does not directly inform on glutamine metabolism, which can be a major contributor to the TCA cycle in some cells.[12]

Experimental Workflow: A Self-Validating System

The following protocol is designed to ensure robustness and reproducibility, with integrated quality control steps.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis cluster_correlation Phase 4: Correlation cell_culture 1. Cell Culture & Phenotypic Characterization tracer_prep 2. Prepare Isotope-Labeled Media cell_culture->tracer_prep Define experimental conditions phenotype_assay 4. Concurrent Phenotypic Assays cell_culture->phenotype_assay labeling 3. Isotope Labeling tracer_prep->labeling extraction 5. Metabolite Extraction labeling->extraction correlation 8. Correlate Flux with Phenotype phenotype_assay->correlation lcms 6. LC-MS/MS Analysis extraction->lcms data_processing 7. Data Processing & Flux Calculation lcms->data_processing data_processing->correlation glutamine_metabolism Glutamine L-Glutamine (1-¹³C; α-¹⁵N) Glutamate Glutamate (¹³C, ¹⁵N) Glutamine->Glutamate Glutaminase Nucleotides Nucleotides (¹⁵N) Glutamine->Nucleotides Nitrogen Donation aKG α-Ketoglutarate (¹³C) Glutamate->aKG Glutamate Dehydrogenase Other_AAs Other Amino Acids (¹⁵N) Glutamate->Other_AAs Transaminases GSH Glutathione Glutamate->GSH TCA_Cycle TCA Cycle aKG->TCA_Cycle Oxidative Metabolism Citrate Citrate aKG->Citrate Reductive Carboxylation TCA_Cycle->Citrate Lipids Fatty Acids / Lipids Citrate->Lipids

Sources

Safety Operating Guide

L-GLUTAMINE (1-13C; ALPHA-15N) PROPER DISPOSAL PROCEDURES

[1][2]

PART 1: CORE DIRECTIVE (IMMEDIATE ACTION)

STOP AND VERIFY: Before proceeding, confirm the labeling on your container.

  • Isotope:

    
     (Carbon-13) and 
    
    
    (Nitrogen-15)[1]
  • Radioactivity Status: NON-RADIOACTIVE

Executive Summary: L-Glutamine (1-13C; alpha-15N) is a stable isotope-labeled compound. It does not emit ionizing radiation.[1] It must not be disposed of in radioactive waste streams (e.g.,


Treat this substance as Standard Chemical Waste or Biological Waste (depending on usage context), strictly adhering to the protocols below.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Material Characterization & Risk Assessment

To dispose of this material correctly, we must first define its chemical and physical profile relative to safety regulations.[]

FeatureSpecificationRegulatory Implication
Chemical Formula

(Isotopically modified)
Organic Amino Acid.[3]
Isotopes

(1.1% nat. abundance

>99%)

(0.37% nat. abundance

>98%)
Stable Isotopes. No decay. Infinite half-life. NO radiation shielding required.[1]
Toxicity (LD50) 7,500 mg/kg (Rat, Oral)Low toxicity.[3][4] Generally Recognized as Safe (GRAS).
RCRA Status (USA) Not Listed (Not P-list or U-list)Non-hazardous waste under 40 CFR 261.
GHS Classification Not ClassifiedNo specific hazard pictograms required.[5][3][6]
Disposal Scenarios & Protocols

The method of disposal is dictated by the matrix in which the L-Glutamine resides, not the isotope itself.

Scenario A: Unused Pure Solid or Stock Solution

Context: Expired powder or excess stock solution prepared in water/PBS.

The Logic: While L-Glutamine is non-toxic, pouring large quantities of nitrogenous powder into drains can increase the Biological Oxygen Demand (BOD) of local water systems. Furthermore, EHS (Environmental Health & Safety) best practices discourage "trash can" disposal of chemical powders to prevent custodial confusion.

Protocol:

  • Container: Use a standard chemically compatible waste container (HDPE or Glass).

  • Labeling: Label as "Non-Hazardous Chemical Waste." Explicitly write "L-Glutamine (Stable Isotope)" on the tag.

    • Critical Step: If the original bottle has a "Radioactive" sticker (sometimes applied erroneously by receiving departments), deface/remove it immediately.

  • Disposal: Submit for pickup by your institutional chemical waste contractor.

Scenario B: Cell Culture Media (Spent)

Context: Media containing 1-10 mM labeled Glutamine retrieved from cell culture plates.

The Logic: The hazard here is biological , not chemical. The glutamine has likely been metabolized into lactate, glutamate, and other TCA cycle intermediates. The presence of cells, viruses, or recombinant vectors dictates the waste stream.

Protocol:

  • Deactivation: Add bleach (final concentration 10%) to the liquid media and let stand for 20 minutes OR autoclave at 121°C for 30 minutes.

  • Disposal:

    • Option 1 (Drain): If your facility permits neutralized, deactivated biological liquids in the sanitary sewer, flush with copious water.

    • Option 2 (Solidified): If drain disposal is prohibited, add a solidifying agent (e.g., vermiculite or polymer solidifier) and dispose of as solid biohazard waste.

Scenario C: Analytical Waste (HPLC/LC-MS Effluent)

Context: Samples run through Mass Spectrometry containing organic solvents (Acetonitrile, Methanol).

The Logic: The solvent is the primary hazard (flammability/toxicity). The stable isotope is an impurity.

Protocol:

  • Segregation: Collect in "Flammable Solvent Waste" carboys.

  • Do Not Segregate Isotopes: Do not attempt to separate the labeled glutamine. It is compatible with standard organic solvent waste streams.

PART 3: VISUALIZATION & FORMATTING

Decision Tree: Waste Stream Selection

Use this logic flow to determine the correct disposal path.

DisposalFlowStartWaste ContainingL-Glutamine (13C, 15N)Q1Is it mixed withBiological Agents?(Cells, Virus, Bacteria)Start->Q1BioWasteBIOLOGICAL WASTE(BSL-1/2 Protocols)Q1->BioWasteYESQ2Is it mixed withHazardous Solvents?(MeOH, ACN, Acids)Q1->Q2NORadioCheckSTOP:Do NOT useRadioactive StreamBioWaste->RadioCheckVerifyHazWasteHAZARDOUS CHEMICAL WASTE(Flammable/Corrosive)Q2->HazWasteYESQ3Is it Pure Solidor Aqueous Buffer?Q2->Q3NOHazWaste->RadioCheckVerifyNonHazNON-HAZARDOUS WASTE(Label: Stable Isotope)Q3->NonHazYESNonHaz->RadioCheckVerify

Figure 1: Logic flow for determining the correct waste stream. Note that the stable isotope nature does not trigger radioactive waste protocols.

Comparative Safety Data: Stable vs. Radioactive[4]
FeatureStable Isotope (

)
Radioactive Isotope (

)
Radiation Type None (Non-ionizing)Beta (

) Decay
Half-Life Stable (Infinite)5,730 years (

) / 12.3 years (

)
Detection Mass Spectrometry (NMR/MS)Scintillation Counter / Geiger
Disposal Cost Low (Standard Chemical)High (Long-term storage/burial)
PPE Requirement Standard Lab Coat/GlovesShielding + Monitoring Badge

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[7] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Waste Disposal Guide: Stable Isotopes vs. Radioisotopes. Retrieved from [Link]

Operational Guide: Personal Protective Equipment for Handling L-GLUTAMINE (1-13C; ALPHA-15N)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling L-GLUTAMINE (1-13C; ALPHA-15N). The core objective is to ensure personnel safety and procedural integrity by outlining the necessary personal protective equipment (PPE) and handling protocols. By understanding the causality behind each recommendation, you can foster a culture of safety and precision in your laboratory.

Foundational Safety Principles: Understanding the Compound

L-GLUTAMINE (1-13C; ALPHA-15N) is an isotopically labeled form of the amino acid L-glutamine, where specific carbon and nitrogen atoms have been replaced with their stable, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. These compounds are invaluable tools in metabolic research, proteomics, and drug development for tracing molecular pathways.[][2][3]

A critical point of understanding is that the primary hazards associated with this compound are not radiological. Stable isotopes do not decay or emit radiation.[4][5][6] Therefore, the required safety precautions are dictated by the physicochemical properties of L-glutamine itself, particularly in its common form as a fine, white powder.

The principal risks are:

  • Respiratory Tract Irritation: Inhalation of airborne powder can irritate the respiratory system.[7][8]

  • Serious Eye Irritation: Direct contact of the powder with eyes can cause significant irritation.[7][8]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[7][8]

Our safety strategy is therefore focused on creating a robust barrier to prevent inhalation and direct contact through a combination of engineering controls and appropriate PPE.

Personal Protective Equipment (PPE): A Task-Based Framework

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for common laboratory operations involving L-GLUTAMINE (1-13C; ALPHA-15N).

Task Minimum Eye/Face Protection Minimum Hand Protection Minimum Body Protection Respiratory Protection
Receiving & Container Inspection Safety glasses with side-shieldsNitrile glovesStandard lab coatNot generally required
Weighing & Aliquoting Powder Chemical splash gogglesNitrile glovesStandard lab coatRequired. N95 respirator if outside a ventilated enclosure.
Preparing Aqueous Solutions Chemical splash gogglesNitrile glovesStandard lab coatNot required once the powder is fully dissolved and non-volatile.
Causality of PPE Choices
  • Eye Protection: While standard safety glasses protect from direct impacts, handling fine powders creates a risk of airborne particles circumventing the frames. Chemical splash goggles offer a complete seal around the eyes, providing superior protection against dust and are therefore essential during weighing and reconstitution steps.[9]

  • Hand Protection: Nitrile gloves provide excellent resistance to a wide range of chemicals and are effective at preventing skin contact with the amino acid powder.[10] The key to their effectiveness lies not just in wearing them, but in the technique used for their removal to avoid contaminating the skin.

  • Body Protection: A standard, buttoned lab coat prevents the powder from settling on personal clothing, which could otherwise lead to prolonged skin exposure or contamination outside the lab.[11]

  • Respiratory Protection: This is arguably the most critical piece of PPE when handling the powder. Fine particles can easily become airborne during manipulation (e.g., scooping, transferring). An N95-rated respirator is designed to filter out at least 95% of airborne particles and is the minimum requirement when handling the powder in an open bench setting.[12] Whenever possible, such operations should be performed within an engineering control like a chemical fume hood or a powder containment hood to minimize inhalation risk.[13]

Procedural Guidance: Protocols for Safe Handling

Adherence to standardized protocols is the cornerstone of laboratory safety and experimental reproducibility. The following step-by-step workflow for weighing and reconstituting L-GLUTAMINE (1-13C; ALPHA-15N) integrates the necessary PPE and safety measures.

Protocol: Weighing and Reconstituting L-GLUTAMINE (1-13C; ALPHA-15N)
  • Preparation & Area Setup:

    • Designate a clean, draft-free area for the procedure, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Assemble all necessary materials: the L-GLUTAMINE container, weigh paper or boat, spatula, destination container (e.g., conical tube), and solvent.

    • Don the required PPE: a buttoned lab coat, nitrile gloves, and chemical splash goggles. If outside a ventilated enclosure, an N95 respirator is mandatory.

  • Donning PPE (Procedural Flow):

    • Step 1: Put on the lab coat and ensure it is fully buttoned.

    • Step 2: If required, put on the N95 respirator, ensuring a proper seal around the nose and mouth.

    • Step 3: Put on safety goggles.

    • Step 4: Put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Compound:

    • Carefully open the L-GLUTAMINE container, avoiding any sudden movements that could aerosolize the powder.

    • Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat on the analytical balance. Keep the container opening as low as possible to the balance to minimize the travel distance of the powder.

    • Once the desired weight is achieved, securely close the primary L-GLUTAMINE container.

    • Transfer the weighed powder into the destination container.

    • Slowly add the desired solvent to the destination container to reconstitute the compound. Cap and mix gently until fully dissolved.

  • Decontamination & Doffing PPE:

    • Clean the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.

    • Dispose of the weigh boat and any other contaminated disposables in the designated chemical waste stream.

    • Doff PPE in the reverse order of donning to prevent contamination:

      • Step 1: Remove gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).

      • Step 2: Remove the lab coat.

      • Step 3: Remove safety goggles.

      • Step 4: If worn, remove the respirator.

    • Wash hands thoroughly with soap and water.[7]

Below is a diagram illustrating the logical workflow for safely handling the powdered compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling Powder cluster_cleanup 3. Finalization prep_area Designate & Clean Area don_ppe Don PPE: Lab Coat, Respirator, Goggles, Gloves prep_area->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh dissolve Transfer & Dissolve weigh->dissolve decon Decontaminate Surfaces dissolve->decon dispose Dispose of Waste decon->dispose doff_ppe Doff PPE (Reverse Order) dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of Powdered L-GLUTAMINE (1-13C; ALPHA-15N).

Disposal and Spill Management Plan

Waste Disposal

Since L-GLUTAMINE (1-13C; ALPHA-15N) is a stable, non-radioactive compound, its waste is managed based on its chemical properties.[][15]

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated container for non-hazardous chemical waste.

  • Aqueous Waste: Unused solutions of L-glutamine can typically be disposed of down the drain with copious amounts of water, subject to your institution's specific guidelines for amino acid solutions. Always consult your institution's Environmental Health and Safety (EH&S) department for specific disposal protocols.

Crucially, do not mix this waste with radioactive waste streams. This prevents unnecessary and costly disposal procedures.[15]

Spill Management

In the event of a small powder spill:

  • Ensure all personnel in the immediate area are aware of the spill.

  • If not already wearing it, don your full PPE, including an N95 respirator.

  • Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.

  • Carefully wipe up the spill from the outside in.

  • Place the used paper towels in a sealed bag and dispose of it in the chemical waste stream.

  • Decontaminate the spill area with an appropriate cleaning agent.

  • Wash hands thoroughly after the cleanup is complete.

By adhering to these guidelines, you can handle L-GLUTAMINE (1-13C; ALPHA-15N) with confidence, ensuring both personal safety and the integrity of your research.

References

  • L-Glutamine Safety Data Sheet. Metasci. [URL: https://www.metasci.ca/MSDS/MSIF839.pdf]
  • L-GLUTAMINE (ALPHA-15N) - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/sds/cas/143309-43-1_cb2250109.htm]
  • L-Glutamine Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/g3126]
  • L-Glutamine (MSDS). Cellseco. [URL: https://cellseco.com/wp-content/uploads/2022/07/L-Glutamine.pdf]
  • L-Glutamine SDS. Mirus Bio. [URL: https://www.mirusbio.com/sds/MIR_6240_sds.pdf]
  • Personal Protective Equipment (PPE). CHEMM. [URL: https://chemm.hhs.gov/ppe.htm]
  • Safety data sheet. BASF. [URL: https://worldaccount.basf.com/wa/EU~en_GB/Catalog/Pigments/doc/extended/SDS_GEN_EU/EN/30779734/99/61000000_SDS_GEN_EU_EN.pdf]
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [URL: https://www.hsa.
  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. BOC Sciences. [URL: https://www.bocsci.com/blog/isotope-labeled-amino-acids-a-comprehensive-guide-for-researchers/]
  • Stable Isotope Recommendations. UNOLS. [URL: https://www.unols.
  • How to Dispose the Waste from Isotope Labeling. BOC Sciences. [URL: https://www.bocsci.
  • Which equipment to select for handling toxic materials and protecting operators? Palamatic Process. [URL: https://www.palamaticprocess.
  • Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4329651/]
  • Isotope-Labeled Compounds Handbook. MedchemExpress.com. [URL: https://www.medchemexpress.com/isotope-labeled-compounds-handbook.html]
  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [URL: https://www.moravek.com/how-to-store-and-dispose-of-radiolabeled-compounds/]
  • PPE and Safety for Chemical Handling. ACS Material. [URL: https://www.acsmaterial.com/news-detail/ppe-and-safety-for-chemical-handling.html]
  • Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. ResearchGate. [URL: https://www.researchgate.net/publication/334233777_Preparation_of_uniformly_labelled_13C-_and_15N-plants_using_customised_growth_chambers]
  • How to select a suitable isotope to label certain amino acid in a signature peptide for proteomics using LC-MS? ResearchGate. [URL: https://www.researchgate.net/post/How_to_select_a_suitable_isotope_to_label_certain_amino_acid_in_a_signature_peptide_for_proteomics_using_LC-MS]
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [URL: https://www.metabolicsolutions.com/introduction-to-stable-isotope-labeling-and-how-it-supports-drug-development-for-rare-diseases/]
  • Guide to Isotope Management In Laboratories. Environmental Health and Safety - University of Maryland, Baltimore. [URL: https://www.umaryland.
  • Stable Isotope Labeled Amino Acid Mixes. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/small-molecule-hplc/stable-isotope-labeled-amino-acid-mixes]
  • Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. [URL: https://academic.oup.com/proteomics/article/3/1/3/1512133]
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [URL: https://acanthus-research.com/designing-stable-isotope-labeled-internal-standards/]
  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10862211/]
  • Applications of 13C, 15N, D-Labelled Compounds in Bioanalysis. Simson Pharma Limited. [URL: https://www.simsonpharma.com/applications-of-13c-15n-d-labelled-compounds-in-bioanalysis/]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.